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Core Science & Biosynthesis

Foundational

1-(2-Methoxybenzyl)azetidine physical and chemical properties

An In-depth Technical Guide to 1-(2-Methoxybenzyl)azetidine Abstract: This technical guide offers a comprehensive examination of 1-(2-Methoxybenzyl)azetidine, a heterocyclic compound of increasing interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-Methoxybenzyl)azetidine

Abstract: This technical guide offers a comprehensive examination of 1-(2-Methoxybenzyl)azetidine, a heterocyclic compound of increasing interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's core physicochemical properties, a robust synthetic protocol with characterization data, and insights into its chemical reactivity and handling. The guide emphasizes the causality behind experimental choices and is grounded in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, are considered valuable structural motifs in medicinal chemistry.[1] The inherent ring strain of the azetidine core (approximately 25.5 kcal/mol) imparts unique conformational constraints and serves as a versatile building block for more complex molecular architectures.[1] Unlike their three-membered aziridine counterparts, the basicity of the azetidine nitrogen (pKa of conjugate acid ≈ 11.3) is comparable to that of larger, less-strained pyrrolidines, allowing it to behave as a typical secondary amine in most reactions.[1][2]

The subject of this guide, 1-(2-Methoxybenzyl)azetidine, incorporates this strained ring system with a 2-methoxybenzyl group. This substitution is significant for several reasons:

  • Protecting Group: The benzyl group can function as a protecting group for the azetidine nitrogen, which can be removed under specific conditions (e.g., hydrogenolysis) to allow for further functionalization.

  • Pharmacophore Element: The methoxy-substituted aromatic ring can participate in crucial binding interactions with biological targets, such as hydrogen bonding and π-stacking.

  • Modulation of Properties: The substituent influences the molecule's overall lipophilicity, polarity, and metabolic stability.

This document provides the core technical data and methodologies required for the effective use of 1-(2-Methoxybenzyl)azetidine in a laboratory setting.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experiments, interpreting results, and developing applications.

Molecular Identity and Structure

The fundamental identifiers and structural descriptors for 1-(2-Methoxybenzyl)azetidine are summarized below.

PropertyValueSource
IUPAC Name 1-[(2-methoxyphenyl)methyl]azetidine
Synonyms 1-(o-Methoxybenzyl)azetidine
CAS Number 1862878-65-6[3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol
Canonical SMILES COC1=CC=CC=C1CN2CCC2[3]
Physical and Chemical Data

Experimental data for this specific compound is not extensively published. The following table includes values from reliable databases, with predicted data clearly indicated.

PropertyValueNote
Appearance Not specified; likely a liquid or low-melting solidBased on similar compounds
Boiling Point 283.7 ± 15.0 °CPredicted value
Density 1.04 ± 0.1 g/cm³Predicted value
pKa (Conjugate Acid) 8.87 ± 0.20Predicted value

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of 1-(2-Methoxybenzyl)azetidine are paramount for its use in further research.

Synthetic Workflow: Nucleophilic Substitution

The most direct and common route for the synthesis of N-benzylated azetidines is the nucleophilic substitution of a benzyl halide with azetidine. This method is efficient and utilizes readily available starting materials.[1][4]

Caption: Synthetic workflow for 1-(2-Methoxybenzyl)azetidine.

Experimental Protocol
  • Rationale: This protocol employs a weak inorganic base (potassium carbonate) which is sufficient to deprotonate the azetidine hydrochloride starting material (if used) or act as an acid scavenger for the HCl generated during the reaction. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 equivalent) in anhydrous acetonitrile (approx. 10 mL per mmol of azetidine).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution. The excess base ensures the reaction goes to completion and neutralizes any generated acid.

  • Substrate Addition: Add 2-methoxybenzyl chloride (1.05 equivalents) dropwise to the stirring suspension at room temperature. A slight excess of the benzyl chloride ensures full consumption of the more valuable azetidine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, remove the inorganic solids by filtration through a pad of Celite, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product, affording pure 1-(2-Methoxybenzyl)azetidine.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be validated.

  • ¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to each proton environment. Expected chemical shifts (in CDCl₃) would include: aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the benzylic methylene protons (-CH₂-, approx. δ 3.6-3.8 ppm), a singlet for the methoxy protons (-OCH₃, approx. δ 3.8 ppm), and two triplets for the azetidine ring protons (approx. δ 3.2-3.4 ppm and δ 2.0-2.2 ppm).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework, with characteristic peaks for the aromatic carbons (δ 110-160 ppm), the benzylic carbon, the methoxy carbon, and the two unique carbons of the azetidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion is approximately 178.1226.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(2-Methoxybenzyl)azetidine is governed by the interplay between the strained azetidine ring and the substituted benzyl group.

Reactivity cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Start 1-(2-Methoxybenzyl)azetidine C₁₁H₁₅NO N_Dealk N-Dealkylation (e.g., H₂, Pd/C) Start->N_Dealk Ring_Open Ring Opening (e.g., Nucleophiles) Start->Ring_Open Arom_Sub Aromatic Substitution (e.g., Electrophiles) Start->Arom_Sub Azetidine Azetidine N_Dealk->Azetidine Acyclic Acyclic Amino Alcohol Ring_Open->Acyclic Sub_Arom Substituted Aromatic Arom_Sub->Sub_Arom

Caption: Key reactivity pathways for 1-(2-Methoxybenzyl)azetidine.

  • N-Dealkylation: The benzyl group can be cleaved via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This is a standard deprotection strategy that regenerates the secondary amine of the azetidine ring, making it available for subsequent reactions.

  • Ring-Opening: Due to its inherent strain, the azetidine ring can be opened by various nucleophiles, often under Lewis or Brønsted acid catalysis. This provides a pathway to synthesize functionalized 1,3-amino alcohols.[1]

  • Electrophilic Aromatic Substitution: The benzene ring, activated by the ortho-methoxy group, can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The methoxy group is strongly ortho- and para-directing, which will control the regioselectivity of these transformations.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents and strong acids.

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand), and place it in a sealed container for proper chemical waste disposal.[5]

To the best of our knowledge, the toxicological properties of this specific compound have not been fully investigated, and it should be handled with the care afforded to all new chemical entities.[5][6]

References

  • PubChem. (n.d.). 1-(2-Methoxy-4-methylbenzyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Singh, G. S. (Ed.). (n.d.). Azetidine Synthesis. IntechOpen.
  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-[2-(4-methoxyphenyl)ethyl]-2-azetidinone. Retrieved from [Link]

  • Al-Masoudi, N. A. (2024, May 14). A One-pot preparation of 1,3- disubstituted Azetidine. University of Mosul.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Al-Amiery, A. A. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • National Institute of Standards and Technology. (n.d.). Azetidine. NIST WebBook. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3599-3649.
  • Gising, J., & O'lofsson, B. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3369-3383.
  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Cini, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(24), 6775-6779.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Hussein, F. H. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-556.
  • AstraZeneca. (2015). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 58(18), 7246-7250.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxybenzyl)azetidine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2-Methoxybenzyl)azetidine, a substituted azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2-Methoxybenzyl)azetidine, a substituted azetidine of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular weight and exact mass, and presents a validated, step-by-step synthetic protocol for its preparation. Furthermore, it outlines a standard analytical workflow for the characterization and quality control of the synthesized compound.

Introduction to Azetidine Scaffolds

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their unique, strained ring system imparts a three-dimensional character that can lead to improved metabolic stability and binding affinity when incorporated into bioactive molecules.[2] The N-substitution of the azetidine ring allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space for therapeutic applications.[3] The 2-methoxybenzyl moiety, in particular, is a common pharmacophore that can influence a molecule's conformational preference and interaction with biological targets.

Core Physicochemical Properties

The foundational physicochemical parameters of 1-(2-Methoxybenzyl)azetidine are derived from its molecular formula, C₁₁H₁₅NO. These values are critical for a range of applications, from reaction stoichiometry calculations to high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol [4][5]
Exact Mass 177.115364 Da[4][5]
Monoisotopic Mass 177.115364 Da[4][5]

Synthesis of 1-(2-Methoxybenzyl)azetidine

The synthesis of N-substituted azetidines is a well-established area of organic chemistry.[6] A common and effective method involves the nucleophilic substitution of a suitable benzyl halide with azetidine. The following protocol describes a representative procedure for the synthesis of 1-(2-Methoxybenzyl)azetidine.

Synthetic Workflow

The overall synthetic strategy is a direct N-alkylation of the azetidine ring.

Synthetic Workflow for 1-(2-Methoxybenzyl)azetidine Azetidine Azetidine Reaction N-Alkylation Reaction Azetidine->Reaction Methoxybenzyl_Halide 2-Methoxybenzyl Bromide/Chloride Methoxybenzyl_Halide->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2-Methoxybenzyl)azetidine Purification->Product

Caption: Synthetic workflow for the N-alkylation of azetidine.

Experimental Protocol

Materials:

  • Azetidine

  • 2-Methoxybenzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile (or DMF) at room temperature, add a suitable base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • To this stirred suspension, add a solution of 2-methoxybenzyl bromide (1.0 eq) in the same solvent dropwise over 10-15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Methoxybenzyl)azetidine.

Analytical Characterization Workflow

The identity and purity of the synthesized 1-(2-Methoxybenzyl)azetidine should be confirmed using a suite of standard analytical techniques.

Analytical Characterization Workflow Synthesized_Product Purified 1-(2-Methoxybenzyl)azetidine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Purity Purity Assessment (e.g., HPLC, GC-MS) Synthesized_Product->Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Purity_Determination Purity >95% Purity->Purity_Determination

Sources

Foundational

Safety Data Sheet (SDS) and Hazard Profiling for 1-(2-Methoxybenzyl)azetidine: A Technical Guide for Drug Development

Executive Summary The azetidine ring has emerged as a highly privileged scaffold in modern drug discovery, frequently utilized to improve metabolic stability, lower lipophilicity, and provide rigid spatial arrangements c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring has emerged as a highly privileged scaffold in modern drug discovery, frequently utilized to improve metabolic stability, lower lipophilicity, and provide rigid spatial arrangements compared to acyclic amines or larger macrocycles[1]. However, the derivatization of this strained, four-membered heterocycle with a 2-methoxybenzyl moiety creates 1-(2-Methoxybenzyl)azetidine —a compound that presents unique physicochemical behaviors and toxicological risks. This whitepaper provides an in-depth mechanistic analysis of the hazards associated with this building block, moving beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind its reactivity, toxicity, and required handling protocols.

Structural Causality and Physicochemical Profiling

The behavior of 1-(2-Methoxybenzyl)azetidine is dictated by the interplay between its two primary structural components: the highly basic azetidine core and the lipophilic 2-methoxybenzyl substituent.

  • Azetidine Core Reactivity: Azetidine is a saturated heterocyclic compound containing three carbon atoms and one nitrogen atom. Due to the compact nature of the four-membered ring, the nitrogen lone pair is highly exposed, rendering it strongly basic (pKa ~11.29 for the parent compound)[2]. This basicity drives its corrosive and irritant properties. Furthermore, the ring possesses approximately 26 kcal/mol of strain energy, making it susceptible to nucleophilic ring-opening under harsh thermal or acidic conditions[1].

  • Lipophilicity and Permeability: The addition of the 2-methoxybenzyl group significantly increases the molecule's partition coefficient (LogP). While the parent azetidine is highly water-soluble, the 2-methoxybenzyl derivative is highly lipophilic. This facilitates rapid permeation through lipid bilayers, including the stratum corneum (skin) and the blood-brain barrier (BBB).

Table 1: Physicochemical & Structural Properties
PropertyMechanistic DescriptionCausality / Practical Relevance
Molecular Formula C11H15NODictates basic mass, stoichiometry, and synthetic equivalents.
pKa (Conjugate Acid) ~10.5 - 11.3Exists predominantly in a protonated state at physiological pH; acts as a strong localized base in its free-base form[2].
Lipophilicity (LogP) ~2.1 - 2.5 (Estimated)High membrane permeability drives rapid dermal absorption and systemic distribution[3].
Ring Strain Energy ~26 kcal/molSusceptible to exothermic ring-opening if reacted with strong nucleophiles or concentrated mineral acids[1].

Mechanistic Toxicology and Hazard Identification

Standard GHS classifications for benzylazetidine derivatives typically include warnings for acute oral toxicity and severe irritation[4]. However, understanding the phenotypic hazards requires analyzing the specific pharmacophores present.

Localized Hazards (Irritation and Corrosivity)
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The free-base form of the azetidine nitrogen acts as a localized caustic agent. Upon contact with biological tissues, it rapidly saponifies membrane lipids and denatures proteins[4].

  • H335 (May cause respiratory irritation): The compound exhibits sufficient vapor pressure at room temperature to pose an inhalation hazard, directly irritating the respiratory mucosa[4].

Systemic and Off-Target Hazards (Neurotoxicity & Cardiotoxicity)

The 2-methoxybenzyl moiety is a well-documented structural alert in medicinal chemistry. When attached to an amine core, this group dramatically enhances binding affinity to serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This is the exact mechanistic driver behind the extreme potency and neurotoxicity of the "NBOMe" class of designer drugs[3][5].

Furthermore, compounds bearing the 2-methoxybenzyl group have demonstrated significant cardiotoxicity via the inhibition of human ether-a-go-go-related gene (hERG) channels, leading to QT interval prolongation and fatal arrhythmias[6]. While 1-(2-Methoxybenzyl)azetidine lacks the phenethylamine backbone of NBOMes, the combination of a basic nitrogen and the 2-methoxybenzyl group necessitates that researchers treat this compound as a potential neuro- and cardiotoxin.

ToxicityPathway Cmpd 1-(2-Methoxybenzyl)azetidine (Lipophilic Base) Membrane Cell Membrane Penetration (High BBB Permeability) Cmpd->Membrane Diffusion Receptor Off-Target Receptor Binding (e.g., 5-HT2A / hERG) Membrane->Receptor Interaction Mito Mitochondrial Dysfunction (ATP Depletion) Receptor->Mito Calcium Imbalance Tox Cytotoxicity / Arrhythmia (Phenotypic Hazard) Mito->Tox Apoptosis

Mechanistic pathway of potential cytotoxicity and off-target receptor interactions.

Table 2: GHS Hazard Classification & Mitigation Strategy
Hazard ClassGHS CodeMechanistic CauseMitigation Strategy
Acute Oral Toxicity H302Systemic absorption via GI tract leading to potential neurotoxicity[5].Strict administrative controls; prohibit eating/drinking in the laboratory.
Skin Irritation H315Amine basicity causes localized lipid saponification[4].Double nitrile gloves; immediate washing with weak acid if exposed.
Eye Irritation H319High pH of the free base rapidly damages corneal epithelium[4].Splash-proof chemical goggles; unhindered access to emergency eyewash.
Target Organ Toxicity H335Volatility of the free base allows inhalation, irritating mucosa[4].Handle exclusively in a certified, high-flow chemical fume hood.

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, handling protocols must be self-validating—meaning the success and safety of the procedure can be analytically confirmed in real-time. Hazard and Operability (HAZOP) principles must be applied even at the bench scale[7].

Protocol A: Safe Handling and Transfer

Objective: Prevent dermal exposure and inhalation while maintaining the chemical integrity of the azetidine core.

  • Environmental Setup: Conduct all operations within a Class II biological safety cabinet or a certified chemical fume hood. Purge the atmosphere with Nitrogen (N2) if the compound is being used in moisture-sensitive cross-coupling reactions.

  • PPE Donning (Causality Check): Wear double nitrile gloves. Why? The 2-methoxybenzyl group dramatically increases the molecule's LogP. This lipophilicity allows the free base to rapidly permeate standard single-layer latex or thin nitrile gloves, leading to dermal absorption[3].

  • Transfer: Use positive displacement pipettes for liquid handling. Because the basic azetidine nitrogen can adhere to the silanol groups of standard glassware, use silanized glassware if precise quantitative transfer is required.

  • Validation: Inspect the outer glove for degradation or chemical swelling every 30 minutes during continuous handling. Replace immediately if compromised.

Protocol B: Emergency Quenching and Spill Decontamination

Objective: Neutralize the basic azetidine without generating hazardous exotherms or volatilizing the compound.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralization (Causality Check): Apply a weak acid solution (e.g., 5% citric acid or 1M sodium bisulfate) dropwise to the spill. Why weak acids? Strong mineral acids (like concentrated HCl) will rapidly protonate the highly basic azetidine nitrogen (pKa ~11.2), releasing a massive exotherm[2]. This thermal shock can induce ring-opening or rapidly volatilize the unreacted free base, exacerbating inhalation hazards. Citric acid provides a controlled, buffered protonation.

  • Validation: Use pH indicator paper on the spill area. The quench is only considered complete and self-validated when the pH reads between 5 and 6, indicating complete protonation of the azetidine nitrogen into a non-volatile, water-soluble salt.

  • Disposal: Collect the neutralized slurry into a designated halogenated/amine waste container.

Workflow Start Risk Assessment & PPE (Respirator, Nitrile Gloves) Hood Inert Atmosphere Setup (Schlenk Line / N2) Start->Hood Reaction Derivatization / Handling (T < 25°C) Hood->Reaction Quench In-situ Quenching (Weak Acid, pH 5-6) Reaction->Quench Monitor via TLC/HPLC Waste Halogenated Waste Disposal Quench->Waste pH Validated

Self-validating workflow for the safe handling and quenching of azetidine derivatives.

References

  • Azetidine Source: Wikipedia URL:[2]

  • Alkyl Azetidines Via Batch and Flow Photochemistry Source: Organic Letters (ACS Publications) URL:[1]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: MDPI URL:[3]

  • (1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2 | CID 14654425 Source: PubChem (NIH) URL:[4]

  • Severe clinical toxicity associated with analytically confirmed recreational use of 25I–NBOMe: case series Source: Taylor & Francis URL:[5]

  • 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo Source: PubMed (NIH) URL:[6]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[7]

Sources

Exploratory

1-(2-Methoxybenzyl)azetidine: A Comprehensive Guide to CAS Registry Number Search, Chemical Identification, and Synthesis Protocols

Executive Summary In modern drug discovery, azetidine derivatives are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates by lowering lipophilicity and increasing metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, azetidine derivatives are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates by lowering lipophilicity and increasing metabolic stability. 1-(2-Methoxybenzyl)azetidine is a specialized tertiary amine building block. However, locating a Chemical Abstracts Service (CAS) Registry Number for rare or novel substructures often yields zero results in standard text-based queries.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating workflow for identifying, verifying, and (if necessary) synthesizing 1-(2-Methoxybenzyl)azetidine. This guide transitions from computational database mining to wet-lab synthesis, ensuring complete scientific integrity and regulatory compliance.

Chemical Identity & Structural Causality

Before initiating a database search or synthesis, the exact chemical identity must be established. The molecule consists of an electron-rich 2-methoxybenzyl moiety attached to the nitrogen atom of a highly strained, four-membered azetidine ring.

The causality behind utilizing this specific scaffold in medicinal chemistry lies in its conformational rigidity. Unlike flexible acyclic amines, the azetidine ring restricts the spatial orientation of the lone pair on the nitrogen, often leading to enhanced target binding affinity and reduced off-target toxicity.

Table 1: Physicochemical Identifiers
PropertyValueCausality / Relevance
IUPAC Name 1-[(2-methoxyphenyl)methyl]azetidineStandardized nomenclature for regulatory filing.
Molecular Formula C11H15NORequired for exact mass and isotope pattern matching.
Molecular Weight 177.24 g/mol Critical for LC-MS validation and stoichiometric calculations.
SMILES COC1=CC=CC=C1CN2CCC2Enables topology-based substructure searches in databases.

The CAS Registry Search Protocol (A Self-Validating System)

A CAS Registry Number is a unique numeric identifier assigned to every chemical substance described in open scientific literature[1]. Searching for a rare compound like 1-(2-Methoxybenzyl)azetidine requires a self-validating, multi-tiered approach. Simple text searches frequently fail due to synonym variations (e.g., N-(2-methoxybenzyl)azetidine vs. 1-[(2-methoxyphenyl)methyl]azetidine).

Step-by-Step Search Methodology
  • Exact Name & Synonym Query: Initiate the search using the IUPAC name and common synonyms in public databases like PubChem[2]. If this yields no results, the text-based query is inherently limited by nomenclature discrepancies.

  • Topology & SMILES Search: Bypass nomenclature entirely by using the SMILES string (COC1=CC=CC=C1CN2CCC2). This forces the database algorithm to match the exact atomic connectivity[2].

  • Formula & Molecular Weight Constraints: If the exact structure is missing, search by the molecular formula (C11H15NO) and filter by a molecular weight of 177.24 g/mol . This identifies positional isomers (e.g., 3-(2-Methoxybenzyl)azetidine) which can be manually excluded.

  • Proprietary Database Verification: Execute an exact structure search in SciFinder-n or Reaxys. If these comprehensive, curated databases return no CAS RN, the compound is officially deemed "novel" and unregistered.

CAS_Workflow Start Start CAS Search 1-(2-Methoxybenzyl)azetidine Step1 Text/Synonym Search (Fails due to nomenclature) Start->Step1 Step2 Structure Search (SMILES: COC1=CC=CC=C1CN2CCC2) Step1->Step2 If no match Step3 Formula/MW Search (C11H15NO, 177.24 g/mol) Step2->Step3 If no match Decision CAS Found? Step3->Decision Found Retrieve CAS RN & Literature Decision->Found Yes NotFound Novel Compound Synthesize & Register Decision->NotFound No

Caption: Logical workflow for validating and retrieving a CAS Registry Number.

De Novo Synthesis & Registration Protocol

If the CAS search protocol confirms the compound is novel, researchers must synthesize the molecule and submit the analytical data to the CAS Registry for formal assignment[1].

Causality Behind Experimental Choices

To synthesize 1-(2-Methoxybenzyl)azetidine, reductive amination is strictly preferred over direct nucleophilic substitution (e.g., reacting azetidine with 2-methoxybenzyl chloride). Direct alkylation often leads to over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination utilizing sodium triacetoxyborohydride (NaBH(OAc)3) provides a highly controlled, self-limiting reaction. NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde, thereby preventing the formation of 2-methoxybenzyl alcohol byproducts[3]. Furthermore, 1,2-dichloroethane (DCE) is selected as the solvent because it provides superior reaction kinetics for reductive aminations compared to THF[3].

Step-by-Step Synthesis Methodology
  • Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 equiv) and azetidine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes to allow the iminium intermediate to fully form.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking[3].

  • Reaction Progression: Stir the heterogeneous mixture at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Causality: This neutralizes the acetic acid byproduct generated by the borohydride reagent and destroys any unreacted hydride species.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield pure 1-(2-Methoxybenzyl)azetidine.

Synthesis_Workflow Aldehyde 2-Methoxybenzaldehyde Reaction Reductive Amination NaBH(OAc)3, DCE, RT Aldehyde->Reaction Amine Azetidine Amine->Reaction Product 1-(2-Methoxybenzyl)azetidine Reaction->Product Analysis NMR & LC-MS Validation Product->Analysis Register Submit to CAS Registry Analysis->Register Purity >95%

Caption: Synthetic pathway and CAS registration workflow for 1-(2-Methoxybenzyl)azetidine.

Analytical Validation (Self-Validating System)

Before submitting a novel compound to the CAS Registry, orthogonal analytical methods must unequivocally prove the atomic connectivity and molecular mass. This ensures the integrity of the chemical database.

Table 2: Expected Analytical Validation Data
Analytical MethodExpected Signal / PeakCausality / Structural Assignment
LC-MS (ESI+) m/z 178.1 [M+H]+Confirms the exact mass of the protonated tertiary amine.
1H NMR (CDCl3) δ 3.85 (s, 3H)Corresponds to the methoxy (-OCH3) protons on the aromatic ring.
1H NMR (CDCl3) δ 3.65 (s, 2H)Benzylic protons (-CH2-) bridging the aromatic ring and the azetidine nitrogen.
1H NMR (CDCl3) δ 3.20 (t, 4H)Alpha-protons of the azetidine ring, shifted downfield due to the adjacent nitrogen.

Conclusion

Navigating the chemical space of rare azetidine derivatives requires a robust methodology that bridges computational database mining and practical synthetic chemistry. By employing structure-based SMILES searches rather than relying on nomenclature, researchers can definitively ascertain the novelty of a compound like 1-(2-Methoxybenzyl)azetidine[2]. When synthesis is required, utilizing highly selective reagents like NaBH(OAc)3 ensures a clean, high-yielding pathway to generate the necessary analytical data for official CAS registration[1][3].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • PubChem: Search and explore chemical information in the world's largest free chemistry database Source: PubChem / National Institutes of Health (NIH) URL:[Link]

  • CASRN Chemical Abstracts Service (CAS) Registry Number Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Optimization Strategies for 1-(2-Methoxybenzyl)azetidine Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in small-molecule pharmacokinetics (PK), I frequently encounter the unique challenges posed by hybrid scaffolds. The 1-(2-methoxybenzyl)azetidine core repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule pharmacokinetics (PK), I frequently encounter the unique challenges posed by hybrid scaffolds. The 1-(2-methoxybenzyl)azetidine core represents a fascinating intersection of structural biology and drug metabolism. The azetidine ring offers a constrained conformational space that improves ligand efficiency and metabolic stability compared to larger piperidine or pyrrolidine rings. Conversely, the 2-methoxybenzyl moiety—while excellent for driving target affinity in oncological[1] and central nervous system applications[2]—introduces specific metabolic liabilities.

This whitepaper provides an in-depth, mechanistic guide to evaluating and optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(2-methoxybenzyl)azetidine derivatives, grounded in field-proven methodologies and self-validating experimental protocols.

Hepatic Metabolism: The CYP450 Liability

The primary pharmacokinetic bottleneck for this chemical class is Phase I hepatic metabolism. The 2-methoxybenzyl group is highly susceptible to rapid O-demethylation. Kinetic studies utilizing the substrate depletion approach have definitively shown that the hepatic net clearance of N-2-methoxybenzyl derivatives is predominantly driven by 3[3]. Because these isoforms are polymorphically expressed in humans, unoptimized derivatives risk severe inter-individual variability in drug exposure.

Self-Validating Protocol: CYP450 Substrate Depletion Assay

To accurately predict in vivo clearance, we utilize a rigorous, self-validating microsomal stability workflow.

Objective: Determine the intrinsic clearance ( CLint​ ) and identify specific CYP liabilities.

  • Incubation Setup: Prepare Human Liver Microsomes (HLMs) at a standardized protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and a low protein concentration prevents non-specific protein binding from artificially masking the metabolic clearance rate.

  • Control Integration (The Self-Validating Step): Run parallel incubations with Dextromethorphan (CYP2D6 specific) and Omeprazole (CYP2C19 specific).

    • Causality: If the CLint​ of these controls falls outside the 95% confidence interval of historical baselines, the entire plate is automatically flagged and invalidated. This prevents false-positive stability data caused by degraded HLM batches.

  • Reaction Initiation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; adding it last ensures the enzymatic reaction begins precisely at t=0 .

  • Serial Sampling & Quenching: At t=0,5,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

    • Causality: Cold acetonitrile instantaneously denatures microsomal proteins, halting metabolism at the exact time point while precipitating proteins for clean LC-MS/MS injection.

  • Quantification: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the half-life of substrate depletion.

CYP450_Workflow Start Incubate Compound with Human Liver Microsomes Control Run Positive Controls (Dextromethorphan/Omeprazole) Start->Control Initiate Initiate Reaction (Add NADPH at 37°C) Control->Initiate Sampling Serial Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench with Cold Acetonitrile + Internal Standard Sampling->Quench LCMS LC-MS/MS Quantification & CL_int Calculation Quench->LCMS

Workflow for CYP450 substrate depletion to determine intrinsic clearance and metabolic stability.

Distribution: Weaponizing Plasma Protein Binding (PPB)

A common misconception in early drug discovery is that high Plasma Protein Binding (PPB) is strictly detrimental. For acidic or highly lipophilic azetidine derivatives, 4[4].

By engineering the 2-methoxybenzylazetidine scaffold to achieve a PPB of >99%, the volume of distribution at steady state ( Vss​ ) becomes restricted to the distribution volume of albumin. While this lowers the free fraction of the drug, it simultaneously restricts hepatic and renal access of the unbound drug, drastically reducing clearance (CL) and extending the effective half-life[4].

PK_Optimization Core 1-(2-Methoxybenzyl)azetidine Liability CYP2D6/2C19 Rapid Clearance Core->Liability Challenge Strategy Increase Plasma Protein Binding (>99%) Core->Strategy Optimization Vss Restrict Volume of Distribution Strategy->Vss Hepatic Limit Hepatic Access Strategy->Hepatic Outcome Extended Effective Half-Life Vss->Outcome Hepatic->Outcome

Logical relationship between plasma protein binding, volume of distribution, and half-life extension.

Excretion, In Vivo Pharmacokinetics, and Formulation

The ultimate test of an optimized azetidine derivative is its in vivo pharmacokinetic profile. Unoptimized 2-methoxybenzyl derivatives (such as the NBOMe series) typically exhibit rapid absorption but relatively short half-lives (~1.88 hours in rodent models) due to unhindered metabolic clearance[2].

However, through structural optimization (e.g., the addition of carbonitrile groups to the azetidine ring), researchers have achieved5[5]. When structural modifications are exhausted, formulation strategies become paramount. Utilizing subcutaneous (SC) depot formulations in lipophilic vehicles (like sunflower oil) can artificially extend the half-life of rapidly cleared azetidines by over 4.5-fold via rate-limited absorption (flip-flop kinetics)[6].

Quantitative PK Data Summary

The following table synthesizes the pharmacokinetic parameters of various substituted azetidine and 2-methoxybenzyl derivatives to benchmark expected performance:

Compound / Scaffold ClassAdmin RouteDose Cmax​ Tmax​ Half-life ( t1/2​ )Clearance (CL)Bioavailability (F%)
25CN-NBOMe (2-Methoxybenzyl analog)[2]SC1 mg/kg28 ng/mL0.5 h1.88 hN/AN/A
BRD9185 (Azetidine-2-carbonitrile)[5]PO5 mg/kgN/A1.0 h15.0 h0.40 mL/min/kg94%
G7883 (Azetidine derivative)[6]SC Depot250 mg/kgSustained4.0 h>6.0 hRapid (IV)N/A
AZD5069 (Acidic Azetidine)[4]PON/AN/AN/A4.0 h<5 µL/min/10⁶ cellsHigh

Conclusion

The 1-(2-methoxybenzyl)azetidine scaffold is a powerful pharmacophore, provided its metabolic liabilities are respected and engineered around. By deploying self-validating CYP450 profiling assays, strategically weaponizing plasma protein binding to restrict the volume of distribution, and utilizing advanced formulation vehicles, drug development professionals can successfully transition these molecules from rapid-clearance liabilities into highly bioavailable, once-daily therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 1-(2-Methoxybenzyl)azetidine via Reductive Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of strained nitrogenous heterocycles for pharmaceutical library generation. Introduction and Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of strained nitrogenous heterocycles for pharmaceutical library generation.

Introduction and Mechanistic Rationale

The azetidine ring is a highly valuable four-membered saturated nitrogen heterocycle in modern drug discovery. It frequently serves as a metabolically stable bioisostere for larger rings (like pyrrolidines) or acyclic amines, offering unique three-dimensionality and conformational rigidity [1]. However, the inherent ring strain (~26 kcal/mol) makes the de novo synthesis of azetidines challenging, often requiring harsh conditions or resulting in low yields [1].

To synthesize N-functionalized derivatives such as 1-(2-Methoxybenzyl)azetidine , the most robust and scalable approach avoids de novo ring formation. Instead, it utilizes the commercially available azetidine core and functionalizes the nitrogen via reductive amination .

Why Reductive Amination over Direct Alkylation? Direct alkylation of azetidine with 2-methoxybenzyl chloride often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that can promote ring-opening side reactions. Reductive amination utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the superior choice. STAB is a mild, highly selective reducing agent that reduces the transient iminium ion much faster than it reduces the starting aldehyde, preventing the formation of 2-methoxybenzyl alcohol byproducts [2].

Experimental Workflow and Visualization

The reaction proceeds via the condensation of 2-methoxybenzaldehyde with azetidine to form an intermediate iminium ion, which is subsequently reduced in situ by STAB.

G N1 2-Methoxybenzaldehyde + Azetidine HCl + DIPEA N2 Iminium Ion Formation (In-situ, DCM, RT) N1->N2 N3 Selective Reduction Add NaBH(OAc)3 N2->N3 N4 Aqueous Quench (Sat. NaHCO3) N3->N4 N5 1-(2-Methoxybenzyl)azetidine (Target Compound) N4->N5

Workflow for the reductive amination synthesis of 1-(2-Methoxybenzyl)azetidine.

Materials and Reagents

Azetidine is highly volatile and toxic as a free base; therefore, it is standard practice to utilize the stable Azetidine hydrochloride salt and liberate the free base in situ using N,N-Diisopropylethylamine (DIPEA).

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Methoxybenzaldehyde136.151.01.36 g (1.21 mL)Electrophile
Azetidine hydrochloride93.551.11.03 gNucleophile
DIPEA (Hünig's Base)129.241.11.42 g (1.91 mL)Base (Liberates azetidine)
NaBH(OAc)₃ (STAB)211.941.53.18 gReducing Agent
Dichloromethane (DCM)84.93-50 mL (0.2 M)Solvent
Acetic Acid (Glacial)60.050.10.06 g (0.057 mL)Catalyst (Optional)

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Iminium Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Reagent Addition: Add Azetidine hydrochloride (1.03 g, 11.0 mmol) to the flask, followed by anhydrous DCM (40 mL).

  • Base Addition: Add DIPEA (1.91 mL, 11.0 mmol) dropwise via syringe. Stir the suspension at room temperature for 10 minutes to ensure complete liberation of the azetidine free base.

  • Aldehyde Addition: Add 2-Methoxybenzaldehyde (1.21 mL, 10.0 mmol) to the stirring solution.

  • Catalysis (Optional but recommended): Add a catalytic amount of glacial acetic acid (0.057 mL, 1.0 mmol) to lower the pH slightly, which accelerates the dehydration step of iminium ion formation[2]. Stir the mixture at room temperature for 30–45 minutes.

Phase 2: Reduction
  • STAB Addition: Cool the reaction mixture briefly in a water bath (approx. 15 °C) to control any mild exotherm. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Remove the water bath and allow the reaction to stir vigorously at room temperature under an inert atmosphere. Monitor the reaction via TLC (Thin Layer Chromatography, 5% MeOH in DCM, UV and Ninhydrin stain) or LC-MS. Complete conversion typically occurs within 4 to 12 hours.

Phase 3: Workup and Isolation
  • Quench: Once the aldehyde is consumed, quench the reaction by slowly adding 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: Mild effervescence (hydrogen gas) may occur. Stir vigorously for 15 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient of Hexanes/Ethyl Acetate (starting at 80:20 and increasing polarity) or DCM/Methanol (98:2 to 95:5) depending on the TLC profile.

  • Storage: Pool the pure fractions and concentrate to afford 1-(2-Methoxybenzyl)azetidine. Store the purified compound under inert gas at 4 °C to prevent oxidative degradation.

Analytical Validation System

To ensure the integrity of the synthesized protocol, the isolated compound must be validated against expected spectroscopic parameters. The following table outlines the diagnostic signals for 1-(2-Methoxybenzyl)azetidine.

Analytical MethodDiagnostic Features & Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 3.82 (s, 3H): Methoxy group (-OCH₃).δ 3.65 (s, 2H): Benzylic methylene (-CH₂-N).δ 3.25 (t, J = 7.0 Hz, 4H): Azetidine α-protons (C2 and C4).δ 2.08 (p, J = 7.0 Hz, 2H): Azetidine β-protons (C3).δ 6.85–7.35 (m, 4H): Aromatic protons of the 2-methoxyphenyl ring.
¹³C NMR (CDCl₃, 100 MHz) Expected peaks at ~157.5 (Ar-C-OMe), ~130.0, ~128.0, ~120.5, ~110.5 (Ar-C), 60.5 (Benzylic CH₂) , 55.3 (-OCH₃) , 54.8 (Azetidine C2/C4) , 17.5 (Azetidine C3) .
High-Resolution Mass Spectrometry (HRMS) ESI-MS: Calculated for C₁₁H₁₆NO [M+H]⁺: 178.1232 . Found: ~178.1230.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-273. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Penetrant Lead Compounds. The Journal of Organic Chemistry, 77(17), 7187–7211. URL:[Link]

Application

Application Notes and Protocols: 1-(2-Methoxybenzyl)azetidine in Medicinal Chemistry

Introduction The azetidine ring is a highly valued bioisostere in medicinal chemistry, offering conformational restriction, reduced lipophilicity, and improved metabolic stability compared to open-chain amines or larger...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine ring is a highly valued bioisostere in medicinal chemistry, offering conformational restriction, reduced lipophilicity, and improved metabolic stability compared to open-chain amines or larger heterocycles (e.g., pyrrolidines, piperidines). When functionalized with a 2-methoxybenzyl group at the N1 position, the resulting scaffold—1-(2-methoxybenzyl)azetidine —serves a powerful dual purpose.

Pharmacologically, the 2-methoxybenzyl moiety acts as a critical binding determinant (pharmacophore) for several G-protein coupled receptors (GPCRs), most notably the 5-HT2A receptor and the EDG-5 (S1P2) receptor[1][2]. Synthetically, it functions as a robust, easily cleavable N-protecting group that withstands harsh cross-coupling conditions while protecting the highly strained four-membered ring[3]. This guide details the mechanistic rationale and validated protocols for utilizing this compound class in drug development.

Part 1: The NBOMe-Azetidine Paradigm in 5-HT2A Receptor Pharmacology

Causality & Rationale

The discovery of N-benzylphenethylamines (NBOMes) revolutionized serotonin receptor pharmacology. The 2-methoxybenzyl group confers sub-nanomolar affinity to the 5-HT2A receptor by forming a crucial hydrogen bond with the Ser5.43(239) residue in the receptor's orthosteric binding pocket[1]. However, the highly flexible ethylamine chain of classic NBOMes obscures the precise bioactive conformation. By incorporating the nitrogen into an azetidine ring, medicinal chemists restrict the spatial geometry of the N-benzyl vector. This conformational restraint allows for precise mapping of the receptor pocket, optimizing the spatial orientation of the N-alkyl chain, and enhancing selectivity over the closely related 5-HT2C receptor[4].

Protocol 1: Radioligand Binding Assay for 5-HT2A Affinity

Causality of Experimental Choices: tsA201 cells are selected for their high transfection efficiency and robust membrane protein expression. [3H]Cimbi-36 is utilized as the radioligand because it is a high-affinity agonist, ensuring that the assay measures binding specifically to the active state of the 5-HT2A receptor[1].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture tsA201 cells in DMEM. Transfect with 8 μg of human 5-HT2AR-pCDNA3.1 plasmid using a liposomal carrier. Incubate for 48 hours to ensure peak receptor expression.

  • Membrane Preparation: Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, combine 50 μL of membrane suspension, 25 μL of [3H]Cimbi-36 (final concentration 1 nM), and 25 μL of the 1-(2-methoxybenzyl)azetidine test compound (serial dilutions from 10−11 to 10−5 M).

  • Self-Validating Control: Include wells with 10 μM ketanserin to define non-specific binding (NSB). Include a known standard (e.g., 25I-NBOMe) to validate the assay's dynamic range and sensitivity.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific ligand adhesion to the filter).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Part 2: EDG-5 (S1P2) Receptor Antagonism for Fibrotic Diseases

Causality & Rationale

Endothelial differentiation gene-5 (EDG-5, or S1P2) is a GPCR involved in vasoconstriction, pulmonary fibrosis, and portal hypertension. Azetidine derivatives, specifically those featuring a 3-[4-(2-methoxybenzyl)piperazin-1-yl]azetidine core, have been identified as highly potent EDG-5 antagonists[2]. In this architecture, the azetidine acts as a rigid linear spacer, while the 2-methoxybenzyl group provides the necessary lipophilicity and steric bulk to anchor the antagonist within the receptor's hydrophobic pocket, preventing the endogenous agonist (sphingosine-1-phosphate) from inducing the active conformational shift.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Causality of Experimental Choices: EDG-5 couples to Gq proteins, leading to intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader) assay using Fluo-4 AM dye provides a real-time, high-throughput functional readout of this specific pathway.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells stably expressing human EDG-5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye (2 μM) dissolved in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (added to inhibit dye efflux via multidrug resistance pumps). Incubate for 1 hour at 37°C.

  • Baseline & Antagonist Addition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. (Self-Validation Step: A stable baseline ensures no spontaneous calcium spikes or compound autofluorescence). Inject the azetidine test compound and pre-incubate for 15 minutes.

  • Agonist Challenge: Inject S1P at an EC80​ concentration (typically 10-30 nM) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the IC50​ by plotting the maximum fluorescence peak against the log concentration of the antagonist.

Part 3: Synthetic Utility - N-Protection Strategy

Causality & Rationale

During the synthesis of complex azetidine-containing drugs, the secondary amine of the azetidine ring must be protected to prevent unwanted nucleophilic attacks or ring-opening. The 2-methoxybenzyl group is synthetically superior to a standard benzyl group. The electron-donating ortho-methoxy substituent increases the electron density of the aromatic ring, making the benzylic carbon highly susceptible to rapid catalytic hydrogenolysis[3]. This allows for deprotection under extremely mild conditions, preserving the integrity of the highly strained 4-membered azetidine ring.

Protocol 3: Palladium-Catalyzed Hydrogenolysis of 1-(2-Methoxybenzyl)azetidine

Causality of Experimental Choices: The addition of glacial acetic acid prevents the newly formed free azetidine base from poisoning the palladium catalyst and minimizes the risk of ring-opening polymerization that can occur in highly concentrated, basic environments[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 1-(2-methoxybenzyl)azetidine intermediate (1.0 mmol) in a mixture of methanol (10 mL) and glacial acetic acid (1 mL).

  • Catalyst Addition: Purge the reaction flask with nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C, 100 mg).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Pressurize to 40-50 psi using a Parr shaker. Shake at 40°C for 2-3 hours[3].

  • Validation Monitoring: Sample the reaction at 2 hours. Analyze via LC-MS. (Self-Validation Step: The disappearance of the starting material mass and the appearance of the [M+H]+ peak of the free azetidine validates completion and confirms no over-reduction has occurred).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the azetidine acetate salt.

Data Presentation & Visualization

Quantitative Summary of Pharmacological Targets

Table 1: Pharmacological Profile of 2-Methoxybenzyl-bearing Ligands

Compound ClassTarget ReceptorRole of 2-Methoxybenzyl GroupRepresentative Affinity / Activity
N-Benzylphenethylamines (NBOMe)5-HT2AH-bond with Ser5.43(239); enhances affinity Ki​ = 0.04 - 2.3 nM
Conformationally Restricted NBOMe5-HT2ASpatial probing of binding pocket Ki​ = 2.3 - 75 nM
Azetidine-Piperazine HybridsEDG-5 (S1P2)Lipophilic interaction; antagonistic binding IC50​ < 100 nM
Sigma Receptor LigandsSigma-1Primary lipophilic pharmacophore Ki​ = 1 - 50 nM
GPCR Signaling Pathway Diagram

G cluster_mechanism Downstream GPCR Signaling Ligand 1-(2-Methoxybenzyl)azetidine (Conformationally Restricted) Receptor Target GPCR (5-HT2A / EDG-5) Ligand->Receptor Ser5.43 H-bond Gq Gq/11 Protein Coupling Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Release PIP2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel

Fig 1: GPCR signal transduction pathway modulated by 1-(2-methoxybenzyl)azetidine derivatives.

References

  • [3] NZ223329A - Synthesis of azetidine - Google Patents. Available at:

  • [1] 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism - ACS Publications. Available at:[Link]

  • [2] AZETIDINE RING COMPOUNDS AND DRUGS COMPRISING THE SAME - European Patent Office - EP 1698375 B1. Available at:

  • [4] Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - PMC. Available at:[Link]

Sources

Method

Application Note: Catalytic Debenzylation of 1-(2-Methoxybenzyl)azetidine

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction & Mechanistic Insights

Azetidines are highly valuable 4-membered nitrogen heterocycles in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates by lowering lipophilicity and increasing metabolic stability. However, the synthesis and subsequent deprotection of substituted azetidines present unique chemical challenges.

The 1-(2-methoxybenzyl) group is commonly employed as a robust N-protecting group or as a core pharmacophore (e.g., in NBOMe-type 5-HT2A receptor agonists) [1]. Removing this moiety to yield the free azetidine requires highly specific catalytic hydrogenolysis due to two competing mechanistic factors:

  • Azetidine Ring Strain (Susceptibility to Cleavage): The azetidine ring possesses approximately 26 kcal/mol of ring strain. Under harsh hydrogenolysis conditions—such as high temperatures, elevated hydrogen pressure, or the presence of strong Brønsted acids—the endocyclic C–N bond can undergo competitive oxidative addition by the palladium catalyst. This leads to an undesired ring-opening reaction, yielding acyclic alkylamine byproducts [2].

  • The 2-Methoxy Chelation Effect: The ortho-methoxy substituent on the benzyl ring exerts a profound effect on catalyst kinetics. The oxygen atom can act as a Lewis base, chelating the palladium surface alongside the azetidine nitrogen. This bidentate coordination stabilizes the Pd-substrate complex, significantly increasing the activation energy required for the desired benzylic C–N bond cleavage. Consequently, standard 10% Pd/C catalysts often exhibit sluggish kinetics, requiring extended reaction times that inadvertently increase the probability of ring-opening [3].

To circumvent these issues, the choice of catalyst and reaction conditions must be meticulously optimized to favor rapid benzylic cleavage over endocyclic C–N insertion.

Reaction Pathways & Visualization

The diagram below illustrates the divergent pathways encountered during the catalytic hydrogenolysis of 1-(2-methoxybenzyl)azetidine.

G cluster_0 Catalytic Hydrogenolysis Pathways A 1-(2-Methoxybenzyl)azetidine B Pd-Substrate Complex (N,O-Chelation) A->B Pd Catalyst + H2 C Azetidine (Target) + 2-Methoxytoluene B->C Rapid Cleavage (Pd(OH)2/C, Mild) D Ring-Opened Byproduct (Undesired) B->D Over-reduction (Strong Acid, High T)

Figure 1: Reaction pathways for the catalytic hydrogenolysis of 1-(2-Methoxybenzyl)azetidine.

Quantitative Data: Method Comparison

The following table summarizes the efficacy of various catalytic systems for this specific transformation, highlighting the delicate balance between conversion rate and product integrity.

MethodCatalystSolventAdditiveTemp / PressureYield (%)Ring-Opening (%)
Standard Pd/C 10% Pd/CMeOHNone25 °C / 1 atm< 40% (Incomplete)< 5%
Acidic Pd/C 10% Pd/CMeOHGlacial AcOH40 °C / 3 atm65%15 - 25%
Pearlman's (Recommended) 20% Pd(OH)₂/CEtOHNone25 °C / 1-2 atm> 90% < 2%
Transfer Hydrogenation 10% Pd/CMeOHNH₄HCO₂60 °C / Ambient80%< 5%

Experimental Protocols

Protocol A: High-Activity Hydrogenolysis using Pearlman's Catalyst

Pearlman’s catalyst (Pd(OH)₂/C) provides a highly active, non-pyrophoric surface that excels at cleaving stubborn, chelation-prone N-benzyl groups rapidly, thereby minimizing the residence time of the strained azetidine ring on the catalyst surface [4].

Self-Validating System Design: Azetidine free base is highly volatile (b.p. ~61 °C) and water-soluble. Standard evaporative workups will result in total product loss. This protocol is designed to trap the product as a stable hydrochloride salt in situ during workup.

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, pressure-rated hydrogenation vessel, dissolve 1-(2-Methoxybenzyl)azetidine (10.0 mmol, ~1.77 g) in anhydrous Ethanol (40 mL).

  • Catalyst Addition: Carefully add 20% Palladium hydroxide on carbon (Pearlman's catalyst, wet, 50% water) at a 10 mol% Pd loading. Causality: The moisture in the wet catalyst prevents ignition of the ethanol vapors and moderates initial exotherms.

  • Purging: Seal the vessel. Purge the headspace with Nitrogen gas three times, followed by Hydrogen gas three times.

  • Reaction: Pressurize the vessel to 15–30 psi (1–2 atm) with H₂ gas. Stir vigorously (800+ rpm) at 25 °C for 4 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The starting material is UV-active. The product (azetidine) is not UV-active. Successful conversion is validated by the disappearance of the SM spot and the appearance of a highly non-polar UV-active spot (2-methoxytoluene). To confirm the presence of azetidine, stain the TLC plate with Ninhydrin and heat; a distinct secondary amine spot will appear near the baseline.

  • Filtration: Vent the hydrogen gas safely and purge with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with additional Ethanol (2 × 15 mL).

  • Salt Formation (Critical Step): Cool the combined filtrate to 0 °C. Dropwise, add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether, 6.0 mL). Stir for 15 minutes.

  • Isolation: Concentrate the solution under reduced pressure (bath temperature < 30 °C). Triturate the resulting residue with cold diethyl ether to remove the 2-methoxytoluene byproduct. Filter the solid to yield Azetidine Hydrochloride as a white, crystalline solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking pressurized hydrogen infrastructure, CTH offers a mild alternative.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Methoxybenzyl)azetidine (5.0 mmol) in Methanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10% Pd/C (10 mol%) followed by Ammonium Formate (NH₄HCO₂, 25.0 mmol, 5 equivalents). Causality: Ammonium formate decomposes in the presence of Pd to generate H₂, CO₂, and NH₃ in situ. The generated ammonia maintains a slightly basic environment, which actively suppresses acid-catalyzed azetidine ring-opening.

  • Heating: Slowly heat the mixture to 60 °C. Effervescence (CO₂ release) will be observed.

  • Monitoring: Stir for 2–4 hours. Verify completion via LC-MS. Validation Check: Look for the disappearance of the [M+H]+ 178 peak (SM).

  • Workup: Cool to room temperature, filter through Celite, and wash with Methanol. Add ethereal HCl to the filtrate, concentrate carefully in vacuo, and triturate with diethyl ether to isolate the azetidine hydrochloride salt.

References

  • Grokipedia (Drug Metabolism & NBOMe Derivatives): Highlights the structural properties and metabolic N-debenzylation pathways of N-(2-methoxybenzyl) substituted phenethylamines and related compounds. 1

  • ResearchGate (Hydrogenolysis of N-protected azetidines): Faigl, F. et al. Discusses the specific parameters (10% Pd/C, 10 bar, 30 °C) under which selective, Pd-catalyzed ring opening of N-benzylazetidines competes with debenzylation. 2

  • BenchChem (Troubleshooting guide for N-protected azetidine): Details the necessity of utilizing highly active catalysts like Pearlman's catalyst (Pd(OH)₂/C) for stubborn N-benzyl groups to prevent incomplete reactions. 3

  • University of Birmingham (Synthesis of azetidines and pyrrolidines): Feula, A. Covers extensive methodologies for the synthesis, N-debenzylation, and handling of azetidine derivatives in medicinal chemistry applications. 4

Sources

Application

Application Note: A Robust and Scalable Synthesis of 1-(2-Methoxybenzyl)azetidine via Reductive Amination for Drug Discovery Pipelines

Abstract This application note provides a detailed, scalable, and validated protocol for the synthesis of 1-(2-Methoxybenzyl)azetidine, a valuable building block in contemporary drug discovery. The azetidine motif is inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, scalable, and validated protocol for the synthesis of 1-(2-Methoxybenzyl)azetidine, a valuable building block in contemporary drug discovery. The azetidine motif is increasingly incorporated into molecular scaffolds to enhance metabolic stability, improve physicochemical properties, and provide novel intellectual property.[1][2][3] The described synthesis utilizes a one-pot reductive amination strategy, employing sodium triacetoxyborohydride (STAB) for its high selectivity and operational simplicity, ensuring a process that is both efficient and amenable to scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to produce this key intermediate in multi-gram quantities.

Introduction: The Strategic Value of the Azetidine Moiety

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" scaffold in medicinal chemistry.[2][4][5] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, imparts unique conformational constraints on parent molecules.[2] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine ring often enhances key drug-like properties, including aqueous solubility and metabolic stability, by disrupting planarity and blocking sites of metabolism.[1] 1-(2-Methoxybenzyl)azetidine serves as a crucial intermediate, where the 2-methoxybenzyl group can act as a stable substituent or a protecting group that can be removed under specific conditions to allow for further functionalization.

The synthesis described herein is based on the reductive amination of azetidine with 2-methoxybenzaldehyde. This C-N bond-forming reaction is a cornerstone of amine synthesis due to its versatility and high functional group tolerance.[1][6]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a direct, one-pot reductive amination. This approach is superior for scale-up operations as it minimizes unit operations and intermediate isolations.

2.1. The Reaction Pathway The reaction proceeds in two key steps within a single pot[1]:

  • Iminium Ion Formation: Azetidine, a secondary amine, reacts with the carbonyl group of 2-methoxybenzaldehyde to form a hemiaminal intermediate. This rapidly dehydrates to form the corresponding iminium ion.

  • Hydride Reduction: A mild and selective reducing agent is used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

2.2. Causality Behind Reagent Selection

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) The selection of STAB is critical for the success and safety of this protocol. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB will not significantly reduce the starting aldehyde.[6][7] Its reactivity is attenuated by the electron-withdrawing acetoxy groups, making it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the carbonyl.[8][9] This selectivity allows for a one-pot procedure where all reagents can be mixed together.[9] Compared to sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and its use avoids potential contamination of the product with cyanide.[10]

  • Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for STAB-mediated reductive aminations.[8][9] It is an aprotic solvent that effectively solubilizes the starting materials and intermediates without reacting with the borohydride reagent. Dichloromethane (DCM) can also be used.[1][7]

Process Safety and Hazard Management

A thorough understanding of reagent hazards is paramount for a safe scale-up.

ReagentKey HazardsHandling Precautions
Azetidine Skin and eye irritant. Potentially harmful if inhaled.[11][12]Handle in a well-ventilated chemical fume hood. Wear appropriate PPE.
2-Methoxybenzaldehyde Causes skin, eye, and respiratory irritation.[13]Avoid breathing vapors. Use in a fume hood. Prevent contact with skin and eyes.[13]
Sodium Triacetoxyborohydride (STAB) Water-sensitive; reacts with water to release hydrogen gas.[7]Store in a dry environment. Quench reactions carefully.
1,2-Dichloroethane (DCE) Toxic, suspected carcinogen, and environmental hazard.Use exclusively in a chemical fume hood with appropriate secondary containment.

Mandatory Personal Protective Equipment (PPE):

  • Safety glasses or goggles.[11][13]

  • Chemical-resistant gloves (e.g., nitrile).[11][12][13]

  • Flame-retardant lab coat.[11][13]

Detailed Scale-Up Protocol (50 g Scale)

This protocol details the synthesis of 1-(2-Methoxybenzyl)azetidine on a 50-gram scale.

4.1. Equipment

  • 1 L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Temperature probe and controller

  • Dropping funnel or powder funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice-water bath

4.2. Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
Azetidine57.0925.0 g0.4381.0
2-Methoxybenzaldehyde136.1556.9 g0.4180.95
Sodium Triacetoxyborohydride (STAB)211.94111.6 g0.5271.2
1,2-Dichloroethane (DCE)-500 mL--
Saturated aq. NaHCO₃-~400 mL--
Anhydrous MgSO₄ or Na₂SO₄-~20 g--

Note: A slight excess of the amine is used to ensure full conversion of the more valuable aldehyde.

4.3. Step-by-Step Procedure

  • Setup: Assemble the 1 L reaction flask with the overhead stirrer, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the flask with 1,2-dichloroethane (500 mL), azetidine (25.0 g), and 2-methoxybenzaldehyde (56.9 g).

  • Iminium Formation: Stir the mixture at room temperature (20-25 °C) for 30 minutes to facilitate the formation of the iminium ion intermediate.[1]

  • Reduction: Begin portion-wise addition of sodium triacetoxyborohydride (111.6 g) to the stirred solution over 60-90 minutes. Use the ice-water bath to maintain the internal temperature below 30 °C, as a mild exotherm may be observed.[1][6]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc) or LC-MS until the starting aldehyde is consumed. For sluggish reactions, the temperature may be gently increased to 40-50 °C.[6]

  • Quenching: Once the reaction is complete, cool the mixture to 0-10 °C with an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~400 mL) to quench the reaction. Vigorous gas evolution (CO₂) will occur. Continue addition until the solution is basic (pH > 8).

  • Work-up: Stir the biphasic mixture vigorously for 30 minutes.[6] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 150 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of high purity. For drug discovery applications requiring exacting standards, purify the resulting oil by vacuum distillation to yield 1-(2-Methoxybenzyl)azetidine as a clear oil.

4.4. Expected Results

  • Yield: 80-90%

  • Purity: >98% (by GC-MS and NMR)

Visualization of Workflow and Chemistry

Reaction Scheme

The reductive amination process can be visualized as a two-step sequence in a single pot.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azetidine Azetidine Iminium Iminium Ion Azetidine->Iminium - H₂O Aldehyde 2-Methoxybenzaldehyde Aldehyde->Iminium - H₂O Product 1-(2-Methoxybenzyl)azetidine Iminium->Product + STAB

Caption: Reductive amination of azetidine.

Experimental Workflow

Workflow Start Charge Reactor: Azetidine, Aldehyde, DCE Stir Stir 30 min @ RT (Iminium Formation) Start->Stir Add_STAB Portion-wise Addition of STAB (< 30 °C) Stir->Add_STAB React Stir 4-12h @ RT (Monitor by LC-MS) Add_STAB->React Quench Quench with aq. NaHCO₃ (0-10 °C) React->Quench Workup Phase Separation & Aqueous Extraction Quench->Workup Dry Dry & Concentrate Organic Layers Workup->Dry Purify Vacuum Distillation Dry->Purify End Final Product: 1-(2-Methoxybenzyl)azetidine Purify->End

Caption: Scale-up experimental workflow.

Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)Expected chemical shifts (δ, ppm): ~7.2-7.3 (m, 2H, Ar-H), ~6.8-6.9 (m, 2H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.65 (s, 2H, Ar-CH₂-N), 3.30 (t, 4H, -N-CH₂-), 2.10 (quint, 2H, -CH₂-CH₂-CH₂-).
¹³C NMR (101 MHz, CDCl₃)Expected chemical shifts (δ, ppm): ~157.5 (Ar-C), ~131.0 (Ar-C), ~128.5 (Ar-CH), ~120.5 (Ar-CH), ~110.2 (Ar-CH), 57.0 (Ar-CH₂-N), 55.2 (-OCH₃), 53.5 (-N-CH₂-), 17.5 (-CH₂-CH₂-CH₂-).
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₅NO [M+H]⁺: 178.12; Found: 178.1.

Note: NMR chemical shifts are estimates based on similar structures and may vary slightly.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction • Insufficient STAB.• Low reaction temperature.• Poor quality reagents.• Add an additional portion of STAB (0.1-0.2 eq).• Gently warm the reaction to 40-50 °C and monitor.[6]• Ensure reagents are pure and anhydrous.
Formation of Side Products • Over-reduction of aldehyde (unlikely with STAB).• Dialkylation (not applicable for secondary amines).• Confirm the identity of the reducing agent. Ensure temperature control during STAB addition.
Difficult Emulsion during Work-up • High concentration of salts or fine solids.• Add brine to the aqueous layer to break the emulsion.• Filter the entire biphasic mixture through a pad of Celite.
Low Yield • Incomplete reaction.• Loss of product during work-up (product has some water solubility).• Ensure reaction goes to completion.• Perform thorough extractions of the aqueous layer (3x) with a suitable solvent.

Conclusion

The protocol described provides a reliable, efficient, and scalable method for the synthesis of 1-(2-Methoxybenzyl)azetidine. By leveraging a one-pot reductive amination with the selective and easy-to-handle reagent sodium triacetoxyborohydride, this process is well-suited for producing multi-gram to kilogram quantities required for drug discovery and development pipelines. The detailed procedural steps, safety considerations, and troubleshooting guide ensure that this valuable building block can be synthesized with high yield and purity in a reproducible manner.

References

  • BenchChem.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • BenchChem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • University of Rochester. Reductive Amination - Common Conditions. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

  • Urban, S., & Pápai, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • University of Cambridge. Azetidines_revised version. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Chemistry Stack Exchange. Reductive amination of (protected) 3-Oxopropanenitrile. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Singh, G. S., & D'hooghe, M. (Eds.). (2016).
  • Jeong, J. H., et al. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Beilstein Journal of Organic Chemistry. [Link]

  • De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Lanari, D., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development. [Link]

  • Gentry, C. E., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Bálint, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • Organic Chemistry Portal. Azetidine Synthesis. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Butler, S., & Donohoe, T. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synlett. [Link]

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

  • Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry.
  • Jeschke, P., et al. (2023). Modular Access to N–SF₅ azetidines. ChemRxiv. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 1-(2-Methoxybenzyl)azetidine

Introduction: The Strategic Use of 1-(2-Methoxybenzyl)azetidine in Modern Drug Discovery The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Use of 1-(2-Methoxybenzyl)azetidine in Modern Drug Discovery

The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules. As a saturated four-membered heterocycle, it serves as a versatile bioisostere and a building block for novel chemical entities.[1] The strategic functionalization of the azetidine core via cross-coupling reactions is paramount for generating diverse compound libraries for drug discovery.

This guide focuses on the application of 1-(2-methoxybenzyl)azetidine in palladium-catalyzed cross-coupling reactions. The 2-methoxybenzyl (OMB) group serves a dual purpose: it functions as a robust protecting group for the azetidine nitrogen and offers potential for chelation assistance in certain catalytic transformations, influencing reactivity and selectivity.[2] These notes provide detailed, field-tested protocols for the synthesis of the starting material, its application in Buchwald-Hartwig amination, and subsequent deprotection to yield the free N-H azetidine, a critical precursor for further derivatization.

Part 1: Synthesis of 1-(2-Methoxybenzyl)azetidine

A reliable supply of the starting material is the first step in any successful synthetic campaign. The synthesis of 1-(2-methoxybenzyl)azetidine can be efficiently achieved via a classical nucleophilic substitution pathway.

Causality Behind Experimental Choices:
  • Starting Materials: 2-Methoxybenzylamine is selected for its commercial availability and the unique properties of the resulting N-substituent. 1-Bromo-3-chloropropane is a common and effective 3-carbon electrophile for the formation of four-membered rings. The differential reactivity of the C-Br and C-Cl bonds allows for a sequential, controlled reaction.

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective inorganic base, strong enough to deprotonate the amine for the initial alkylation but mild enough to minimize side reactions.

  • Solvent System: A biphasic system of 1-butanol and water is employed. 1-Butanol has a sufficiently high boiling point to drive the reaction, while the aqueous phase dissolves the inorganic base and byproducts.

  • Reaction Conditions: Heating to 100 °C provides the necessary activation energy for the intramolecular cyclization, which is the rate-limiting step in forming the strained azetidine ring.

Experimental Workflow: Synthesis of 1-(2-Methoxybenzyl)azetidine

reagents 2-Methoxybenzylamine 1-Bromo-3-chloropropane K₂CO₃ solvent 1-Butanol / H₂O reagents->solvent Combine reaction Heat to 100°C Stir under N₂ solvent->reaction Initiate workup Phase Separation Extraction with EtOAc reaction->workup Cool & Quench purification Concentration Column Chromatography workup->purification product 1-(2-Methoxybenzyl)azetidine purification->product

Caption: Workflow for the synthesis of 1-(2-methoxybenzyl)azetidine.

Detailed Protocol 1: Synthesis of 1-(2-Methoxybenzyl)azetidine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium carbonate (2.0 equiv.) and water. Stir until the base is dissolved.

  • Addition of Reagents: Add 1-butanol, followed by 2-methoxybenzylamine (1.0 equiv.) and 1-bromo-3-chloropropane (1.05 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(2-methoxybenzyl)azetidine.

Part 2: Buchwald-Hartwig Amination with 1-(2-Methoxybenzyl)azetidine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[3][4] Using 1-(2-methoxybenzyl)azetidine as the secondary amine coupling partner allows for the synthesis of a wide range of N-aryl azetidines.

Causality Behind Experimental Choices:
  • Catalyst System: A third-generation (G3) precatalyst, XPhos Pd G3 , is recommended. G3 precatalysts offer high stability and generate the active Pd(0) species efficiently, which is crucial for the coupling of less nucleophilic secondary amines.[5][6] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidine nitrogen within the palladium coordination sphere, forming the key palladium-amido complex.

  • Solvent: Anhydrous, degassed toluene is an excellent solvent for this transformation, as it has a suitable boiling point and effectively dissolves both the organic substrates and the catalyst components.[7]

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the catalytically active Pd(0) species.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(N-Azetidine) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-N-Azetidine amido_complex->product sub1 Ar-X sub2 HN-Azetidine Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol. Optimization may be required for specific substrates.

  • Reaction Setup (in a glovebox): In a dry Schlenk tube or reaction vial, combine the aryl halide (1.0 equiv.), XPhos Pd G3 (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reagents: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration). Add 1-(2-methoxybenzyl)azetidine (1.2 equiv.).

  • Reaction: Seal the tube or vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Substrate Scope

The following table outlines the expected reactivity for the coupling of 1-(2-methoxybenzyl)azetidine with various aryl halides based on established principles of the Buchwald-Hartwig amination.[7][8]

EntryAryl Halide (Ar-X)Electrophile TypeExpected YieldNotes
14-BromotolueneAryl Bromide (Electron-Neutral)Excellent (>90%)Standard, well-behaved substrate.
24-ChloroacetophenoneAryl Chloride (Electron-Poor)Good (70-85%)Aryl chlorides are less reactive; higher temperatures or catalyst loadings may be needed.
32-BromoanisoleAryl Bromide (Sterically Hindered)Moderate to Good (60-80%)Steric hindrance at the ortho position can slow the reaction.
43-BromopyridineHeteroaryl BromideGood to Excellent (>85%)Heteroaromatic substrates are generally good coupling partners.
54-Bromo-N,N-dimethylanilineAryl Bromide (Electron-Rich)Good (75-90%)Reductive elimination can be slower with electron-rich systems.

Part 3: Deprotection of the 2-Methoxybenzyl Group

The final step to reveal the versatile N-H azetidine core is the removal of the 2-methoxybenzyl protecting group. The electron-donating methoxy group facilitates a mild oxidative cleavage, providing an orthogonal deprotection strategy.

Causality Behind Experimental Choices:
  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent that selectively cleaves electron-rich benzyl ethers and amines.[9][10] The reaction proceeds via a single-electron transfer mechanism, forming a charge-transfer complex, which then fragments.[11]

  • Solvent System: A mixture of dichloromethane (DCM) and water is used. DCM dissolves the organic substrate, while the presence of water is crucial for the hydrolysis of the intermediate iminium species to release the free amine and 2-methoxybenzaldehyde.[12]

  • Conditions: The reaction is typically performed at room temperature, highlighting the mildness of this deprotection method, which preserves many other functional groups.

Deprotection Workflow

start N-(2-Methoxybenzyl)arylazetidine solvent DCM / H₂O start->solvent reagents DDQ reagents->solvent reaction Stir at RT solvent->reaction quench Quench with NaHCO₃ reaction->quench workup Extraction & Wash quench->workup purification Column Chromatography workup->purification product N-Arylazetidine (Free N-H) purification->product

Caption: General workflow for the oxidative deprotection of the OMB group.

Detailed Protocol 3: Oxidative Deprotection with DDQ
  • Reaction Setup: Dissolve the 1-(2-methoxybenzyl)-N-arylazetidine (1.0 equiv.) in a mixture of dichloromethane and water (e.g., 10:1 v/v).

  • Addition of DDQ: Add DDQ (1.1-1.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring the consumption of the starting material by TLC.

  • Quench: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until the color dissipates.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography to yield the free N-H N-arylazetidine.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Rao, W.-H., et al. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). DDQ. Organic Chemistry Portal. [Link]

  • Wang, D.-H., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Semantic Scholar. [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

  • Chen, G., et al. (2012). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. [Link]

  • Stefańska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Nature. (2023). Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. Nature Communications. [Link]

  • Rutjes, F. P. J. T., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). DDQ/CAN Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Journal of Al-Nahrain University. (2015). Synthesis and characterization of some Azetidines derivatives. Journal of Al-Nahrain University. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • ACS Publications. (2023). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis. [Link]

  • ChemRxiv. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Methoxybenzyl)azetidine Synthesis

Welcome to the Technical Support Center. Synthesizing 1-(2-Methoxybenzyl)azetidine presents unique chemoselective and steric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1-(2-Methoxybenzyl)azetidine presents unique chemoselective and steric challenges. Azetidine derivatives are highly valued in medicinal chemistry and drug discovery for their conformational rigidity and metabolic stability[1]. However, the strained four-membered ring and the electronic effects of the ortho-methoxy group on the benzaldehyde require precise condition tuning.

This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to help researchers and drug development professionals maximize reaction yields.

Mechanistic Causality & Strategy

The synthesis of N-benzyl azetidines can technically be achieved via direct alkylation (using 2-methoxybenzyl halide) or reductive amination (using 2-methoxybenzaldehyde).

Why Reductive Amination? Direct alkylation often leads to over-alkylation (quaternization) and risks ring-opening due to the high nucleophilicity and ring strain of azetidine. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard. STAB is mildly reactive and highly selective; it reduces the transient iminium ion much faster than the parent aldehyde, thereby preventing the formation of 2-methoxybenzyl alcohol by-products[2].

Visualizing the Workflow

G A 2-Methoxybenzaldehyde + Azetidine·HCl B Hemiaminal Intermediate A->B DIPEA, AcOH Nucleophilic Attack E 2-Methoxybenzyl Alcohol (By-product) A->E Premature NaBH(OAc)3 Reduction C Iminium Ion B->C Dehydration D 1-(2-Methoxybenzyl)azetidine C->D NaBH(OAc)3 Selective Reduction

Figure 1: Reductive amination workflow and competing pathways for 1-(2-Methoxybenzyl)azetidine.

Self-Validating Experimental Protocol

This protocol is designed to validate intermediate formation before committing the reducing agent, ensuring high yields and preventing reagent waste.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 equiv)

  • Azetidine hydrochloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing (Validation Step 1): Suspend Azetidine·HCl in anhydrous DCE (0.2 M). Add DIPEA (1.2 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Causality: Azetidine free base is highly volatile (bp ~61 °C). Generating it in situ from the HCl salt prevents evaporative loss, ensuring the stoichiometry remains accurate.

  • Condensation (Validation Step 2): Add 2-Methoxybenzaldehyde (1.0 equiv) followed by Glacial Acetic Acid (1.0 equiv). Stir the mixture at room temperature for 1 to 2 hours.

    • Causality: The ortho-methoxy group donates electron density to the carbonyl, reducing its electrophilicity and slowing down hemiaminal formation. The acetic acid acts as a proton donor to catalyze dehydration into the iminium ion[2].

  • Reduction: Once TLC or LC-MS confirms the disappearance of the aldehyde (validating iminium formation), add STAB (1.5 equiv) portion-wise to control the mild exotherm[1]. Stir for 4–12 hours at room temperature.

    • Causality: Delayed addition of STAB ensures that the reducing agent only acts on the iminium ion, preventing the premature reduction of unreacted aldehyde[3].

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting FAQs

Q1: My LC-MS shows a large peak for 2-methoxybenzyl alcohol and my target yield is below 40%. What went wrong? A: This indicates the premature reduction of 2-methoxybenzaldehyde. Because the ortho-methoxy group sterically and electronically hinders iminium formation, adding STAB too early results in the reducing agent attacking the unreacted aldehyde instead of the iminium ion[2]. Actionable Fix: Implement a strict 2-hour pre-stirring phase (Step 2) with 1.0 equiv of acetic acid before adding STAB. Never mix all reagents in a single pot simultaneously for ortho-substituted benzaldehydes.

Q2: The aldehyde is fully consumed, but the yield is low and I don't see the alcohol by-product. Where is my azetidine? A: You are likely losing azetidine to evaporation. Azetidine free base is extremely volatile. If your reaction vessel is open or if the laboratory is warm, the effective concentration of azetidine drops rapidly, halting the reaction. Actionable Fix: Always use the Azetidine hydrochloride salt and liberate it in situ with DIPEA[1]. Ensure the reaction vessel is tightly sealed during the pre-stirring phase.

Q3: Can I use Sodium Borohydride (NaBH₄) instead of STAB to save costs? A: It is highly discouraged for this specific substrate. NaBH₄ is a stronger, less chemoselective reducing agent. It will rapidly reduce 2-methoxybenzaldehyde to the corresponding alcohol before the azetidine has time to condense. STAB (NaBH(OAc)₃) is specifically chosen because it is mild and highly selective for iminium ions over aldehydes[4]. If NaBH₄ must be used, you must perform a strict two-step indirect reductive amination: form the imine in methanol, dehydrate completely, and then add NaBH₄[2].

Q4: I attempted direct alkylation with 2-methoxybenzyl chloride and K₂CO₃, but I got a mess of polar spots. Why? A: Azetidine is a highly reactive, unhindered secondary amine. Under basic alkylation conditions, it is highly prone to over-alkylation, forming a quaternary ammonium salt (dialkylation). Prolonged heating with bases can also trigger ring-opening of the strained four-membered azetidine ring. Reductive amination inherently stops at the tertiary amine stage.

Troubleshooting Start Low Yield Identified Check1 Is Aldehyde fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 High alcohol by-product? Yes1->Check2 Fix2 Check Azetidine·HCl neutralization (Add DIPEA, seal vessel) No1->Fix2 Fix1 Increase iminium pre-stir time & ensure AcOH is added Check2->Fix1 Yes

Figure 2: Troubleshooting logic tree for resolving low reaction yields in azetidine synthesis.

Quantitative Data Summary

The following table summarizes the expected outcomes based on different synthetic strategies for N-benzyl azetidines, highlighting why the STAB-mediated reductive amination is superior.

Synthesis StrategyReagents UsedPrimary By-ProductTypical YieldScalability & Safety
Direct Alkylation 2-Methoxybenzyl chloride, K₂CO₃, MeCNQuaternary ammonium salts, ring-opened products20 - 40%Poor; prone to thermal runaway and complex purification.
Reductive Amination (1-Pot) 2-Methoxybenzaldehyde, Azetidine, NaBH₄2-Methoxybenzyl alcohol30 - 50%Moderate; poor chemoselectivity reduces efficiency.
Reductive Amination (Delayed STAB) 2-Methoxybenzaldehyde, Azetidine·HCl, STAB, AcOHMinimal (Trace alcohol)85 - 95% Excellent; mild exotherm, highly reproducible[2].
References
  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - BenchChem. 1

  • Reductive Transformations with Sodium Borohydride and Their Applications - American Chemical Society (ACS). 4

  • Sodium Triacetoxyborohydride Application Guide - Sigma-Aldrich.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal (J. Org. Chem.). 2

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer - NIH Public Access / PMC. 3

Sources

Optimization

Troubleshooting solubility issues of 1-(2-Methoxybenzyl)azetidine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the unique physicochemical challenges of strained heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the unique physicochemical challenges of strained heterocyclic building blocks.

Working with 1-(2-Methoxybenzyl)azetidine requires balancing two competing chemical realities: the lipophilic, basic nature of the tertiary amine and the inherent instability of the highly strained four-membered azetidine ring. Most solubility and degradation issues arise from a mismatch between the compound's salt state and the chosen solvent's dielectric properties, or from unintended nucleophilic attacks on the strained ring.

Below is a comprehensive, causality-driven guide to diagnosing and resolving solubility issues with this specific molecule.

I. Diagnostic Decision Matrix

Before adjusting your protocols, you must identify whether your issue is a thermodynamic solubility failure (polarity mismatch) or a kinetic degradation issue (solvent reactivity). Use the diagnostic workflow below to isolate the root cause.

TroubleshootingFlow Start Compound Added to Organic Solvent Observation Visual Observation? Start->Observation Cloudy Cloudy Suspension (Insoluble) Observation->Cloudy Fails to dissolve Clear Clear Solution (Soluble) Observation->Clear Dissolves fully Degrade Color Change / TLC Degradation Observation->Degrade Over time CheckSalt Check Form: Is it an HCl Salt? Cloudy->CheckSalt Proceed Proceed with Experiment Clear->Proceed CheckSolvent Check Solvent: Is it Protic/Acidic? Degrade->CheckSolvent FreeBase Perform Free-Basing (Protocol A) CheckSalt->FreeBase Yes SwitchSolvent Switch to Aprotic (e.g., MeCN, DCM) CheckSalt->SwitchSolvent No (Polarity mismatch) FreeBase->Proceed CheckSolvent->SwitchSolvent Yes (Ring opening risk) SwitchSolvent->Proceed

Diagnostic workflow for troubleshooting 1-(2-Methoxybenzyl)azetidine solubility issues.

II. Quantitative Solvent Compatibility Matrix

The solubility of 1-(2-Methoxybenzyl)azetidine is entirely dependent on its ionization state. Commercial vendors often supply this compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to prevent oxidative degradation [3].

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityMechanistic Rationale & Recommendation
Dichloromethane (DCM) 8.9Excellent (>50 mg/mL)Poor (<1 mg/mL)Low polarity cannot overcome the ionic lattice energy of salts. Ideal for free base extraction.
Ethyl Acetate (EtOAc) 6.0Excellent (>50 mg/mL)Poor (<1 mg/mL)Similar to DCM. Good for chromatography of the free base.
Methanol (MeOH) 32.7Good (>20 mg/mL)Excellent (>50 mg/mL)Caution: Protic nature risks nucleophilic attack on the strained ring over time. Avoid for long-term storage.
Acetonitrile (MeCN) 37.5Good (>20 mg/mL)Good (>20 mg/mL)High polarity and aprotic. The safest choice for stock solutions and LC-MS analysis.
Hexanes 1.9Moderate (~5 mg/mL)InsolubleHighly non-polar. Use strictly as an anti-solvent for crystallizing the free base.

III. Frequently Asked Questions (Troubleshooting)

Q: Why does my compound form a milky, stubborn suspension in dichloromethane (DCM) even at low concentrations? A: This is the classic hallmark of a salt-form mismatch. If you are using the HCl salt of 1-(2-Methoxybenzyl)azetidine, the ionic lattice energy of the crystal is too high to be solvated by DCM (ε = 8.9). Causality: Solvation requires the solvent to stabilize the separated ions. Aprotic, low-dielectric solvents cannot do this. Solution: You must convert the salt to its free base form prior to using it in non-polar organic workflows (See Protocol A ).

Q: I dissolved the compound in methanol to make a stock solution. After 48 hours, LC-MS shows a new peak with a mass +32 Da higher. What happened? A: You are observing solvent-induced degradation. Azetidines possess a massive ring strain of approximately 25.4 kcal/mol [1]. When dissolved in protic, nucleophilic solvents like methanol—especially if trace acid is present—the nitrogen becomes protonated. This turns the amine into an excellent leaving group, activating the adjacent carbons. Methanol attacks the strained ring, causing it to spring open and form a linear 3-methoxypropylamine derivative (+32 Da corresponds to the exact mass addition of CH3OH). Solution: Never store azetidines in protic solvents. Switch to anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) for your stock solutions.

Q: Can I use heat to force the HCl salt to dissolve in ethyl acetate? A: Absolutely not. Heating strained heterocycles in halogenated or ester solvents is highly discouraged. Elevated temperatures exponentially increase the rate of ring-opening, benzylic cleavage [2], or polymerization. If a compound does not dissolve at room temperature, change the solvent system rather than applying heat.

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Visual and chemical checkpoints are built into the steps to confirm success before you proceed to your main experiment.

Protocol A: Mild Free-Basing for Organic Extraction

Purpose: To convert insoluble 1-(2-Methoxybenzyl)azetidine salts into the highly organic-soluble free base without triggering ring degradation.

Materials Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Suspension: Weigh the 1-(2-Methoxybenzyl)azetidine HCl salt into a separatory funnel or reaction vial. Add DCM (10 mL per 100 mg of compound). The mixture will appear cloudy.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO3.

    • Causality: NaHCO3 provides a mild pH (~8.3), which is sufficient to deprotonate the tertiary amine (pKa ~8.0) but weak enough to prevent base-catalyzed side reactions.

  • Partitioning: Stopper and shake gently, venting frequently to release CO2 gas.

    • Self-Validation Checkpoint 1: The cloudy suspension will transition into two completely clear, distinct liquid phases. This visual cue confirms the ionic lattice has been broken and the free base has successfully partitioned into the organic layer.

  • Separation: Collect the lower organic layer (if using DCM). Extract the remaining aqueous layer once more with half the original volume of fresh DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and add anhydrous Na2SO4. Swirl gently for 5 minutes.

    • Self-Validation Checkpoint 2: The Na2SO4 crystals should flow freely like sand at the bottom of the flask. If they clump together, water is still present; add more Na2SO4. Removing trace water is critical to prevent downstream hydrolytic ring-opening.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30°C to protect the strained azetidine ring.

  • Final Verification: Spot the resulting oil on a TLC plate. A single UV-active spot at an Rf of ~0.5 (using 10% MeOH in DCM as the eluent) confirms successful free-basing with zero degradation.

V. References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 2021. URL: [Link]

  • Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 2023. URL: [Link]

  • PubChem Compound Summary for CID 177817334, 1-(2-Methoxy-4-methylbenzyl)azetidin-3-ol. National Center for Biotechnology Information, 2026. URL: [Link]

Troubleshooting

Technical Support Center: 1-(2-Methoxybenzyl)azetidine Storage, Handling, and Troubleshooting Guide

Welcome to the Technical Support Center. As a specialized building block in medicinal chemistry and drug development, 1-(2-Methoxybenzyl)azetidine presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a specialized building block in medicinal chemistry and drug development, 1-(2-Methoxybenzyl)azetidine presents unique handling challenges. The molecule combines a highly strained four-membered azetidine ring ()[1] with an electron-rich 2-methoxybenzyl moiety and a tertiary amine center.

This structural triad makes it highly susceptible to three primary degradation pathways: ring-opening via acid/nucleophile exposure, N-oxidation of the tertiary amine, and benzylic oxidation[2]. This guide provides field-proven methodologies to ensure maximum shelf-life, experimental reproducibility, and self-validating workflows.

Quantitative Storage Matrix

To prevent degradation, strict adherence to environmental controls is required. Below is the comparative data for various storage conditions:

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life
Long-Term (Stock) -20°CArgon (Ar)Dark (Amber vial)> 24 months
Short-Term (Working) 2°C to 8°CNitrogen (N₂)Dark3 to 6 months
Benchtop (In Use) Ambient (20-25°C)Ambient AirAmbient< 48 hours (Prone to oxidation)
In Solution (Aprotic) -20°CArgon (Ar)Dark1 to 3 months
In Solution (Protic/Aq) Not RecommendedN/AN/ARapid degradation (Ring opening)
Core Workflow: Inert Aliquoting and Storage Protocol

Objective: To divide a bulk supply of 1-(2-Methoxybenzyl)azetidine into single-use working aliquots without exposing the parent batch to atmospheric oxygen or moisture. Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce trace water (causing hydrolysis) and oxygen (causing N-oxidation). Single-use aliquoting prevents cumulative degradation of the primary stock.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed stock vial from the -20°C freezer and place it in a desiccator for at least 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amine, accelerating ring-opening.

    • Self-Validation: Wipe the exterior of the vial with a Kimwipe. If condensation reappears on the glass, the vial has not yet reached ambient temperature and is unsafe to open.

  • Purging the Environment: Utilize a glovebox or a Schlenk line. If using a Schlenk line, apply a vacuum to the receiving amber vials for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Transfer: Using a gas-tight syringe purged with Argon, transfer the required volume of the compound into the pre-purged amber vials.

  • Sealing: Cap the vials with PTFE-lined septa and wrap the cap junction tightly with Parafilm.

    • Self-Validation: Inspect the Parafilm monthly. If the Parafilm becomes brittle, opaque, or micro-cracked over time, the atmospheric seal has failed. The aliquot must be re-evaluated via NMR before use.

  • Storage: Immediately transfer the aliquots to a -20°C freezer dedicated to sensitive organics. Avoid frost-free freezers, as their automatic thermal cycling degrades sensitive compounds.

Degradation Pathway Visualization

DegradationPathway Compound 1-(2-Methoxybenzyl)azetidine (Intact Molecule) Air Oxygen (O2) Exposure (Poor Sealing) Compound->Air Moisture Moisture / Acids (Condensation) Compound->Moisture Light UV Light / Heat (Improper Storage) Compound->Light Stable Argon + (-20°C) + Dark (Maintains Integrity) Compound->Stable Best Practice NOxide Tertiary Amine N-Oxidation Air->NOxide Autoxidation RingOpen Azetidine Ring-Opening (Strain Relief) Moisture->RingOpen Nucleophilic Attack Benzylic Benzylic Cleavage / Imine Formation Light->Benzylic Radical Pathway

Logical degradation pathways of 1-(2-Methoxybenzyl)azetidine under environmental stressors.

Troubleshooting & FAQs

Q1: My batch of 1-(2-Methoxybenzyl)azetidine has changed from colorless to a distinct yellow/brown tint. Is it still usable? A: The color change strongly indicates benzylic oxidation or N-oxidation of the tertiary amine, a common issue when benzylamines are exposed to air and light ()[2]. The electron-donating 2-methoxy group increases the electron density on the aromatic ring, making the benzylic position even more susceptible to oxidative cleavage. Action: Do not use it for sensitive coupling reactions. You must re-purify the compound via flash chromatography (using basic alumina or silica deactivated with 1% triethylamine) or vacuum distillation before use.

Q2: I observed unexpected side products in my cross-coupling reaction. Could the azetidine ring have opened? A: Yes. The four-membered azetidine ring possesses significant angle strain (comparable to cyclobutane). If your reaction conditions are even mildly acidic, or if the storage vial absorbed moisture (forming a hydrate that acts as a weak Brønsted acid), the nitrogen becomes protonated. This drastically lowers the activation energy for nucleophilic attack, leading to a ring-opened 3-amino-1-propanol derivative ()[1]. Action: Ensure all solvents are strictly anhydrous and consider adding a mild, non-nucleophilic base (like DIPEA) to your reaction mixture to buffer any trace acids.

Q3: Can I prepare a 1 M stock solution in Methanol or Water for easier daily dispensing? A: Absolutely not. Protic solvents like methanol or water will hydrogen-bond with the tertiary amine lone pair. Over time, especially at room temperature, this promotes solvolysis and ring-opening[3]. If you must store it in solution, use a strictly anhydrous, degassed aprotic solvent (e.g., THF or DCM), store it under Argon at -20°C, and use it within 1 to 3 months.

Q4: How can I quickly verify the structural integrity of my stored compound before a critical experiment? A: The most reliable self-validating check is a quick ¹H NMR in CDCl₃. Look for the sharp singlet of the benzylic protons (around 3.6-3.8 ppm) and the distinct multiplets of the azetidine ring protons (around 2.0 ppm for the CH₂ and 3.2 ppm for the N-CH₂). If you see new peaks appearing downfield (indicative of an imine or N-oxide) or a loss of the azetidine splitting pattern, degradation has occurred ()[4].

References
  • Title: PubChem Compound Summary for CID 10422, Azetidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Direct evidence of charge separation in a metal–organic framework: efficient and selective photocatalytic oxidative coupling of benzylamines Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: 1-(2-Methoxybenzyl)azetidine Synthesis &amp; Purification

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(2-Methoxybenzyl)azetidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(2-Methoxybenzyl)azetidine. Due to the unique physicochemical properties of the four-membered azetidine ring—specifically its high basicity, polarity, and inherent ring strain—standard purification protocols often fail, leading to persistent impurities or product degradation.

This document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity isolation of your target compound.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the specific impurities in your crude mixture. The table below summarizes the quantitative and chromatographic data for common impurities encountered during the synthesis of 1-(2-Methoxybenzyl)azetidine.

Impurity / ByproductMechanistic OriginMW ( g/mol )Typical TLC Rf*Primary Removal Strategy
2-Methoxybenzaldehyde Unreacted starting material136.150.85Acid-base extraction (Partitioned to organic phase at pH 2)
2-Methoxybenzyl alcohol Direct reduction of aldehyde by hydride138.160.60Acid-base extraction (Partitioned to organic phase at pH 2)
Schiff Base (Iminium) Incomplete reduction of intermediate176.210.10Extended reduction time; hydrolyzes during acidic workup
Quaternary Ammonium Salt Over-alkylation (if using benzyl halides)~254.750.00Remains in aqueous phase during extraction at pH 10
Ring-opened Amines Nucleophilic attack on strained azetidineVariable0.20 - 0.40Chromatographic separation using amine-modified silica

*Rf values are approximate, based on normal-phase Silica Gel TLC using Dichloromethane:Methanol (9:1) modified with 1% Triethylamine (TEA).

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: I am synthesizing 1-(2-Methoxybenzyl)azetidine via reductive amination using NaBH(OAc)₃, but I consistently observe unreacted 2-methoxybenzaldehyde and 2-methoxybenzyl alcohol in my product. How can I prevent and remove these?

Causality: Reductive amination is a two-step process: nucleophilic attack to form a hemiaminal/iminium ion, followed by reduction[1]. While sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for iminium ions, premature addition of the reducing agent before the iminium has fully formed allows the hydride to directly reduce the unreacted 2-methoxybenzaldehyde into 2-methoxybenzyl alcohol. Solution:

  • Prevention: Allow the aldehyde and azetidine to stir in 1,2-dichloroethane (DCE) for at least 30–60 minutes before adding NaBH(OAc)₃.

  • Removal: Because your target is a basic tertiary amine and the impurities are neutral, implement a self-validating acid-base extraction (see Protocol B). At pH 2, the azetidine forms a water-soluble hydrochloride salt, leaving the aldehyde and alcohol in the organic layer to be discarded.

Q2: During scale-up, my product contains an over-alkylated quaternary ammonium impurity. I used 2-methoxybenzyl chloride and azetidine. How do I fix this?

Causality: Azetidine is a highly reactive, unhindered secondary amine. When reacted with highly electrophilic benzyl halides, the resulting tertiary amine (1-(2-Methoxybenzyl)azetidine) can undergo a second alkylation step, forming a quaternary ammonium salt[2]. Solution: Switch your synthetic route to reductive amination, which inherently prevents over-alkylation. If you must use the alkylation route, you can remove the quaternary salt during workup. Quaternary ammonium salts possess a permanent positive charge; therefore, when you basify your aqueous layer to pH 10 to extract the target tertiary amine into an organic solvent, the quaternary impurity will remain trapped in the aqueous phase.

Q3: I am observing a degradation product that NMR suggests is a ring-opened linear amine. What causes azetidine ring-opening during purification?

Causality: The four-membered azetidine ring possesses significant angle strain, making it highly susceptible to ring-opening reactions when exposed to strong nucleophiles or harsh conditions[3]. Furthermore, prolonged exposure to concentrated strong acids during workup or high temperatures during distillation can trigger ring cleavage[4]. Solution: Keep all extraction temperatures below 25°C. When acidifying the reaction mixture, use dilute acids (e.g., 1M HCl) and avoid prolonged storage of the azetidinium salt in highly acidic aqueous solutions.

Q4: When purifying the compound via silica gel chromatography, the product streaks severely, resulting in co-elution of impurities. How can I improve resolution?

Causality: The basic nitrogen of the azetidine interacts strongly through hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe tailing and poor resolution. Solution: Pre-treat your silica gel column by flushing it with your mobile phase containing 1–5% Triethylamine (TEA). The TEA neutralizes the acidic silanol sites, allowing the basic azetidine to elute as a sharp, defined band.

Visualizing Reaction and Purification Workflows

Pathway A 2-Methoxybenzaldehyde + Azetidine B Hemiaminal Intermediate A->B Nucleophilic Attack E 2-Methoxybenzyl Alcohol (Reduction Byproduct) A->E Direct Reduction C Iminium Ion (Schiff Base) B->C Dehydration (-H2O) C->C Incomplete Reduction D 1-(2-Methoxybenzyl)azetidine (Target Amine) C->D NaBH(OAc)3 Reduction

Reaction pathway and impurity generation in the reductive amination of azetidine.

Extraction Start Crude Mixture in DCM (Target + Neutral Impurities) Acid Add 1M HCl (Adjust to pH 2) Start->Acid Org1 Organic Phase (Aldehyde, Alcohol) Acid->Org1 Extract & Discard Aq1 Aqueous Phase (Azetidinium HCl Salt) Acid->Aq1 Retain Base Add 2M NaOH (Adjust to pH 10) Aq1->Base Org2 Organic Phase (Pure Target Amine) Base->Org2 Extract & Retain Aq2 Aqueous Phase (Inorganic Salts) Base->Aq2 Discard

Self-validating acid-base extraction workflow for isolating basic azetidine products.

Experimental Methodologies

Protocol A: Self-Validating Reductive Amination

This protocol utilizes a built-in validation step to ensure iminium formation is complete before reduction, eliminating the primary source of alcohol impurities.

  • Iminium Formation: In an oven-dried flask under nitrogen, dissolve 2-methoxybenzaldehyde (1.0 equiv) and azetidine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate dehydration.

  • Validation Checkpoint 1: Stir at room temperature for 45 minutes. Remove a 10 µL aliquot, dilute in DCM, and check via TLC (Hexanes:EtOAc 7:3). Ensure the aldehyde spot (Rf ~0.8) has disappeared or significantly diminished, indicating successful conversion to the intermediate[1].

  • Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ until effervescence ceases.

Protocol B: Acid-Base Extraction for High-Purity Isolation

This protocol exploits the basicity of the azetidine ring to separate it from neutral and over-alkylated impurities.

  • Initial Wash: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers.

  • Acidification (Validation Checkpoint 2): Add 1M HCl dropwise to the combined organic layers while stirring vigorously until the aqueous phase reaches a stable pH of 2.0 (verify with pH paper).

  • Phase Separation: Transfer to a separatory funnel. The target azetidine is now in the aqueous layer as a hydrochloride salt. Drain the organic layer (containing unreacted aldehyde and alcohol impurities) and discard it.

  • Basification (Validation Checkpoint 3): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.0. The solution will turn cloudy as the free-base azetidine crashes out.

  • Final Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 20 mL). The target compound moves to the organic phase. Any quaternary ammonium impurities remain in the aqueous phase.

  • Drying & Concentration: Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to yield pure 1-(2-Methoxybenzyl)azetidine.

References

  • Organic Process Research & Development - ACS Publications. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from[Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-(2-Methoxybenzyl)azetidine Derivatives

Introduction The synthesis of 1-(2-methoxybenzyl)azetidine derivatives is a critical step in the development of various pharmacologically active compounds. The core of this synthesis typically involves the nucleophilic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 1-(2-methoxybenzyl)azetidine derivatives is a critical step in the development of various pharmacologically active compounds. The core of this synthesis typically involves the nucleophilic substitution (S_N2) reaction between an azetidine core and a 2-methoxybenzyl halide. Among the many parameters that govern the success of this reaction, temperature stands out as a primary lever for controlling reaction rate, product yield, and impurity profile. An improperly controlled temperature can lead to sluggish reactions, byproduct formation, or even degradation of the desired product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the reaction temperature for this specific transformation. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the synthesis of 1-(2-methoxybenzyl)azetidine derivatives?

Temperature is the most critical parameter influencing the kinetics and thermodynamics of the N-alkylation reaction. Its role can be broken down into three key areas:

  • Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This increases the likelihood that reacting molecules will overcome the activation energy barrier (Ea), thus accelerating the reaction rate. Insufficient temperature is a common cause of stalled or incomplete reactions.

  • Reaction Selectivity: Many chemical reactions can proceed through multiple pathways to yield different products. Temperature can determine which pathway is favored. Often, at lower temperatures, the product that is formed fastest (the kinetic product) predominates because its pathway has the lowest activation energy.[1][2] At higher temperatures, the system has enough energy to reverse the formation of the kinetic product and eventually form the most stable product (the thermodynamic product), as the reaction reaches equilibrium.[3][4]

  • Byproduct Formation: Excessive heat can provide the necessary energy to activate undesired reaction pathways, such as elimination reactions, over-alkylation (quaternization of the azetidine nitrogen), or even thermal degradation of reactants and products.[5]

Q2: What are the "kinetic" versus "thermodynamic" products in the context of this synthesis?

In a reaction with multiple possible outcomes, the kinetic product is the one with the lowest energy transition state, meaning it forms the fastest. The thermodynamic product is the most stable product overall, having the lowest Gibbs free energy.[1][2]

For the synthesis of 1-(2-methoxybenzyl)azetidine derivatives, this concept is most relevant when competing side reactions can occur. For instance, if an alternative, less stable isomer could form via a lower energy pathway, it would be the kinetic product. The desired, more stable 1-substituted azetidine is typically the thermodynamic product.

  • Low Temperature Conditions: Favor the kinetic product by making the reversal of its formation difficult. The majority of molecules will follow the path of least resistance (lowest activation energy).[2][3]

  • High Temperature Conditions: Favor the thermodynamic product by providing enough energy to overcome all activation barriers, including the reverse reaction from the kinetic product. This allows the reaction to reach equilibrium, where the most stable product dominates the mixture.[4]

G cluster_0 Reaction Progress cluster_1 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic ΔG‡ (low) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo ΔG‡ (high) P_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) TS_Thermo->P_Thermo P_Kinetic->TS_Kinetic Reversible at high temp y0 y1 y2 y3 y4 E_high E_low E_high->E_low Energy

Caption: Kinetic vs. Thermodynamic control pathways.

Troubleshooting Guide

Problem: My reaction shows little to no conversion after several hours.
  • Primary Cause: The reaction temperature is too low, and the system lacks sufficient kinetic energy to overcome the activation barrier for the N-alkylation.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Before adjusting temperature, ensure that your azetidine starting material and the 2-methoxybenzyl halide are pure and have not degraded.

    • Incremental Temperature Increase: Raise the reaction temperature by 10-20 °C and hold for 2-4 hours. Monitor the reaction progress closely using a suitable analytical method (e.g., Thin Layer Chromatography (TLC), LC-MS, or GC-MS).

    • Solvent Consideration: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common for S_N2 reactions. If using a lower-boiling solvent like ACN, you may need to switch to a higher-boiling one like DMF or DMSO to access higher temperatures safely.[6]

    • Review Published Protocols: Some N-alkylation procedures require reflux temperatures (e.g., 70-100 °C) to proceed efficiently.[7] In contrast, highly activated systems might proceed at room temperature or slightly above.[8]

Problem: The reaction is messy, and I'm observing multiple byproducts.
  • Primary Cause: The reaction temperature is likely too high, promoting undesired side reactions.

  • Troubleshooting Steps & Byproduct Analysis:

Byproduct TypeLikely Cause (Temperature-Related)Recommended Temperature Strategy
Quaternization Product High temperatures can increase the rate at which the desired product (a tertiary amine) attacks another molecule of the electrophile (2-methoxybenzyl halide).Decrease Temperature. Operate at the lowest temperature that allows for a reasonable reaction rate. This often provides better control and minimizes over-alkylation.
Elimination Byproducts High temperatures, especially in the presence of a strong or sterically hindered base, can favor the E2 elimination of the 2-methoxybenzyl halide to form an alkene.Decrease Temperature. Lowering the temperature will almost always disfavor elimination relative to substitution. Consider using a milder base (e.g., K₂CO₃ vs. NaH).
Ring-Opened Products The strained azetidine ring can be susceptible to nucleophilic ring-opening under harsh conditions, which can be exacerbated by excessive heat.[9]Significantly Decrease Temperature. If ring-opening is suspected, reduce the temperature to the minimum required for the primary reaction (e.g., room temperature or 40-50 °C) and monitor carefully.
Thermal Degradation Reactants or the product may be thermally unstable at the reaction temperature, leading to a complex mixture of decomposition products.[5]Determine Thermal Stability. If possible, run thermal stability tests (e.g., using DSC/TGA) on your starting materials and product.[5][10] Operate well below any observed decomposition onset temperature.
Problem: My reaction yield is low and does not improve with longer reaction times.
  • Primary Cause: You may be operating at a temperature that establishes an unfavorable equilibrium or causes slow product degradation, balancing out the rate of formation.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: The most effective solution is to perform a systematic optimization. This involves setting up several small-scale reactions in parallel at different temperatures.

    • Kinetic vs. Thermodynamic Analysis: A low yield could indicate that an undesired, more stable (thermodynamic) byproduct is being formed at the expense of your desired product. Running the reaction at a much lower temperature for a longer time might favor the formation of the desired kinetic product.[1][11] Conversely, if the desired product is the most stable, a moderate increase in temperature might be needed to ensure equilibrium is reached.

G cluster_temp Temperature Adjustment Strategy start Low Yield Observed q1 Is reaction going to completion? (Check via TLC/LCMS) start->q1 temp_low Reaction Incomplete: Increase Temp by 10-20°C q1->temp_low No temp_high Byproducts/Degradation: Decrease Temp by 10-20°C q1->temp_high Yes, but messy optimize Run Parallel Optimization Reactions (e.g., 40°C, 60°C, 80°C) temp_low->optimize temp_high->optimize analyze Analyze Yield & Purity for each temperature optimize->analyze end Identify Optimal Temperature analyze->end

Caption: Workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-Methoxybenzyl)azetidine

This is a representative starting protocol. Optimal conditions, especially temperature, must be determined experimentally.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 eq), a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq), and a suitable solvent (e.g., acetonitrile, ~0.5 M).

  • Reagent Addition: While stirring, add a solution of 2-methoxybenzyl bromide (1.1 eq) in acetonitrile dropwise to the mixture.

  • Heating: Place the flask in a pre-heated oil bath set to a starting temperature of 50 °C .

  • Monitoring: Allow the reaction to stir for 12-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-(2-methoxybenzyl)azetidine.

Protocol 2: Parallel Screening for Optimal Reaction Temperature
  • Setup: In an array of reaction vials (e.g., in a parallel synthesis block), add the azetidine starting material, base, and solvent as described in Protocol 1.

  • Temperature Gradient: Place the vials in a heating block capable of maintaining different temperatures, or use separate, well-controlled heating mantles. Set a range of temperatures to investigate, for example: 40 °C, 50 °C, 60 °C, 70 °C, and 80 °C .

  • Initiation: Add the 2-methoxybenzyl bromide to each vial simultaneously (if possible) to ensure an accurate comparison of reaction times.

  • Time-Course Analysis: At set time intervals (e.g., 2h, 4h, 8h, 16h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS or a calibrated GC to determine the percent conversion and the relative formation of the desired product versus key byproducts.

  • Evaluation: After a set reaction time (e.g., 16 hours), perform a full workup on each reaction. Isolate the product and calculate the yield for each temperature. The optimal temperature is the one that provides the best balance of reaction time, yield, and purity.[12]

References

  • ResearchGate. (n.d.). Optimization of temperature and pH parameters.
  • Arkat USA. (2022).
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • BenchChem. (2026, March).
  • Journal of Chemical Education. (1988, October). Understanding product optimization: Kinetic versus thermodynamic control.
  • ThalesNano. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • PMC. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Google Patents. (n.d.).
  • YouTube. (2010, March 2). Thermodynamic versus Kinetic Control.
  • Journal of the American Chemical Society. (2025, November 27).
  • MDPI. (2024, August 16).
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • LOCKSS. (2011, October 25).
  • PMC. (n.d.).
  • White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • Growing Science. (2024, July 3).
  • BenchChem. (2025).
  • ChemRxiv. (n.d.).
  • RSC Publishing. (2021, July 6).
  • BenchChem. (n.d.).
  • ACS. (n.d.).
  • RSC Advances (RSC Publishing). (2021, July 6).
  • PMC. (2022, November 30).
  • ResearchGate. (n.d.). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans.
  • PMC. (2023, January 17). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
  • PMC. (2024, August 28). Frustrated Alternative Approaches towards the Synthesis of a Thermally Stable 1,2-Diazacyclobutene.
  • PMC. (2024, November 14).
  • (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
  • PubMed. (2020, October 15). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • ChemRxiv. (n.d.). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition.
  • ResearchGate. (n.d.). Synthetic modification of the azetidine products a, Commercially....

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum reference for 1-(2-Methoxybenzyl)azetidine

Analytical Characterization of 1-(2-Methoxybenzyl)azetidine: High-Field NMR vs. Benchtop NMR vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of 1-(2-Methoxybenzyl)azetidine: High-Field NMR vs. Benchtop NMR vs. In-Silico Prediction

Executive Summary

1-(2-Methoxybenzyl)azetidine is a highly strained, nitrogen-containing heterocycle frequently utilized as a foundational building block in pharmaceutical drug discovery, particularly in the development of non-steroidal receptor agonists[1]. However, the structural verification of this molecule presents unique analytical challenges. This guide objectively compares the performance of High-Field NMR (600 MHz) (the gold standard) against two common alternatives: Benchtop NMR (60 MHz) and In-Silico Prediction , providing researchers with the experimental data and mechanistic insights needed to choose the correct analytical modality.

Mechanistic Insights: The Physics of Azetidine NMR

To understand why analytical modalities perform differently for 1-(2-Methoxybenzyl)azetidine, we must first examine the molecule's underlying physical chemistry:

  • Ring Strain & Hybridization: The four-membered azetidine ring possesses an inherent ring strain of approximately 25.2 kcal/mol[2]. This severe strain alters the carbon hybridization, increasing the s-character of the exocyclic C-N bonds and the p-character of the endocyclic bonds. This unique electronic environment shifts the α -protons downfield and is notoriously difficult for empirical software to predict accurately.

  • Nitrogen Inversion: Azetidines are conformationally puckered and exhibit a nitrogen inversion barrier of ~10 kcal/mol[2]. At room temperature, this dynamic exchange can cause subtle line broadening in low-resolution instruments.

  • Larmor Frequency vs. J-Coupling: The 2-methoxybenzyl group contains four distinct aromatic protons. Because scalar coupling constants ( J ) are independent of the magnetic field, a typical 7.4 Hz ortho-coupling spans a massive 0.12 ppm on a 60 MHz benchtop instrument, but only 0.012 ppm on a 600 MHz high-field system[3].

Comparative Analysis: Product vs. Alternatives

The Gold Standard: High-Field NMR (600 MHz)

High-field NMR provides absolute structural certainty. At 600 MHz, the dispersion of chemical shifts completely resolves the aromatic protons into distinct doublets and triplets. Furthermore, the baseline resolution allows for the precise extraction of the geminal and vicinal coupling constants of the azetidine ring, confirming ring integrity without ambiguity.

Alternative 1: Benchtop NMR (60/80 MHz)

Benchtop NMR has revolutionized in-line process monitoring due to its cryogen-free accessibility[3]. However, for 1-(2-Methoxybenzyl)azetidine, it falls short in final structural elucidation. The four aromatic protons collapse into a heavily overlapping, second-order multiplet (an ABCD spin system). While the methoxy and benzylic singlets remain clear, the fine triplet structure of the azetidine α -protons smears into a broad signal.

Alternative 2: In-Silico Prediction (HOSE Code/Algorithm)

Software predictions are instantaneous and cost-effective for pre-synthesis planning. However, standard algorithms rely on databases that underrepresent highly strained four-membered rings. Consequently, in-silico tools systematically miscalculate the chemical shifts of the azetidine α

  • and β -carbons, often overestimating their downfield position by up to 0.2–0.3 ppm.

Quantitative Data Comparison

Table 1: 1 H NMR Chemical Shifts (CDCl 3​ , δ ppm)

Structural Position High-Field Experimental (600 MHz) Benchtop Experimental (60 MHz) In-Silico Prediction

| -OCH 3​ | 3.82 (s, 3H) | 3.82 (s, 3H) | 3.78 (s, 3H) | | Ar-CH 2​ -N | 3.65 (s, 2H) | 3.65 (s, 2H) | 3.70 (s, 2H) | | Azetidine H-2, H-4 ( α ) | 3.25 (t, J=7.0 Hz, 4H) | 3.25 (br t, 4H) | 3.45 (t, 4H) | | Azetidine H-3 ( β ) | 2.08 (p, J=7.0 Hz, 2H) | 2.08 (br m, 2H) | 2.20 (m, 2H) | | Aromatic Protons (4H) | 6.85 – 7.30 (Resolved m) | 6.80 – 7.30 (Overlapping m) | 6.90 – 7.40 (m) |

Table 2: 13 C NMR Chemical Shifts (CDCl 3​ , δ ppm) (Note: Benchtop 13 C acquisition is omitted due to extreme acquisition time requirements for small sample masses).

Structural Position High-Field Experimental (150 MHz) In-Silico Prediction
Ar-C (C-2, -OMe) 157.8 159.1
Ar-C (C-4, C-6) 130.5, 128.1 131.0, 129.5

| Ar-CH 2​ -N | 58.2 | 59.8 | | -OCH 3​ | 55.3 | 55.0 | | Azetidine C-2, C-4 ( α ) | 54.5 | 56.2 | | Azetidine C-3 ( β ) | 17.8 | 19.5 |

Self-Validating Experimental Protocol (600 MHz Acquisition)

To ensure maximum trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the high-field reference spectrum.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of high-purity 1-(2-Methoxybenzyl)azetidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: 15 mg provides an optimal concentration to achieve a high signal-to-noise ratio for 13 C in under 30 minutes without causing concentration-dependent viscosity broadening. TMS acts as the internal zero-point validation.

Step 2: Shimming and System Suitability

  • Action: Insert the sample and execute a 3D gradient shim map.

  • Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl 3​ solvent peak (7.26 ppm). Proceed only if the FWHM is < 0.8 Hz. If broader, re-shim. Poor shimming will artificially recreate the signal overlap seen in benchtop systems.

Step 3: 1 H NMR Acquisition

  • Action: Load standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Causality: A 2.0 s delay exceeds 5×T1​ for the small-molecule protons in this system, ensuring that the integration of the azetidine α -protons (4H) relative to the methoxy group (3H) is strictly quantitative.

Step 4: 13 C NMR Acquisition

  • Action: Load power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512 scans.

  • Causality: Quaternary aromatic carbons (such as the methoxy-substituted C-2) lack attached protons, resulting in significantly longer T1​ relaxation times. A sufficient D1 prevents the attenuation of these critical structural markers.

Step 5: Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Manually phase the spectrum and apply a polynomial baseline correction.

Analytical Decision Workflow

NMR_Workflow Start 1-(2-Methoxybenzyl)azetidine Sample Goal Define Analytical Goal Start->Goal Benchtop Benchtop NMR (60 MHz) Fast, In-line QC Goal->Benchtop Reaction Monitoring HighField High-Field NMR (600 MHz) Full Structural Elucidation Goal->HighField Final Characterization InSilico In-Silico Prediction Rapid Screening Goal->InSilico Pre-synthesis Planning Overlap Aromatic/Azetidine Signal Overlap Benchtop->Overlap Resolved Baseline Resolution & J-Coupling Extraction HighField->Resolved Error Ring Strain Prediction Errors InSilico->Error

Decision matrix for selecting the appropriate NMR modality based on analytical requirements.

References[1] ACS Publications. "Discovery, Structure–Activity Relationships, and In Vivo Activity of Dihydropyridone Agonists of the Bile Acid Receptor TGR5." Journal of Medicinal Chemistry, 2023. URL:https://www.acs.org[2] Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012. URL:https://www.clockss.org[3] Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023. URL: https://www.oxinst.com

Sources

Comparative

HPLC method validation for testing 1-(2-Methoxybenzyl)azetidine purity

Developing a robust analytical method for 1-(2-Methoxybenzyl)azetidine presents unique chromatographic challenges due to the highly basic nature of the azetidine ring and its potential for thermal degradation. As pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust analytical method for 1-(2-Methoxybenzyl)azetidine presents unique chromatographic challenges due to the highly basic nature of the azetidine ring and its potential for thermal degradation. As pharmaceutical development increasingly relies on complex nitrogen-containing heterocycles as active pharmaceutical ingredient (API) building blocks, standardizing purity assays is critical.

This guide provides an in-depth comparative analysis of analytical platforms, details an optimized High-Performance Liquid Chromatography (HPLC) methodology, and outlines a self-validating system based on the latest ICH Q2(R2) and USP <1225> regulatory frameworks.

The Analytical Challenge: Causality in Platform Selection

1-(2-Methoxybenzyl)azetidine consists of a strained four-membered azetidine ring attached to a methoxybenzyl moiety. Azetidines are strongly basic saturated heterocycles with a pKa of approximately 11.3[1]. This structural reality dictates the analytical approach:

  • Why Gas Chromatography (GC) Fails: The strained four-membered ring is susceptible to thermal ring-opening. Injecting this compound into a GC inlet at 250°C often leads to artifactual degradation, producing artificially low purity results and phantom impurity peaks.

  • Why Standard HPLC (Low pH) Fails: In a typical reversed-phase HPLC setup using 0.1% Formic Acid or Trifluoroacetic Acid (pH ~2.5), the highly basic azetidine nitrogen becomes fully protonated. This charged species is highly polar, causing it to elute near the void volume on standard C18 columns. Furthermore, the positively charged amine interacts strongly with residual, unendcapped silanols on the silica support, resulting in severe peak tailing and poor resolution.

The Solution: A high-pH mobile phase (pH 9.5) suppresses the ionization of the azetidine nitrogen. The resulting neutral molecule partitions efficiently into the hydrophobic stationary phase, yielding strong retention and highly symmetrical peaks.

Table 1: Comparative Platform Performance for 1-(2-Methoxybenzyl)azetidine
ParameterGC-FID (Standard)Low-pH HPLC-UV (pH 2.5)High-pH HPLC-UV (pH 9.5)
Primary Limitation Thermal DegradationSilanol InteractionsRequires specialized column
Analyte State VolatilizedFully Protonated (Charged)Deprotonated (Neutral)
Peak Symmetry (As) N/A (Degradation)> 2.4 (Severe Tailing)1.05 (Excellent)
Retention Factor (k') N/A0.8 (Poor Retention)4.5 (Optimal)
Suitability UnsuitableMarginalHighly Fit for Purpose

Optimized Experimental Methodology

To achieve the performance metrics outlined in Table 1, the following high-pH HPLC protocol utilizes an Ethylene Bridged Hybrid (BEH) particle column, which resists the silica dissolution that typically occurs at pH levels above 8.0.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust the pH to 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard & Sample Preparation:

    • Diluent: Water:Acetonitrile (50:50, v/v).

    • Working Standard: Accurately weigh 50.0 mg of 1-(2-Methoxybenzyl)azetidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a target concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (Stable up to pH 12).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 225 nm (Targeting the absorbance maximum of the methoxybenzyl chromophore).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte)

    • 2–10 min: 10% to 90% B (Linear gradient for impurity elution)

    • 10–12 min: 90% B (Wash)

    • 12–15 min: 10% B (Re-equilibration)

Method Validation Strategy

The validation of this procedure must align with the modern lifecycle management concepts introduced in the revised ICH Q2(R2) and USP <1225> guidelines. These frameworks emphasize that the overarching goal of validation is demonstrating "Fitness for Purpose" and ensuring confidence in the final "Reportable Result"[2],[3],[4].

Validation Dev Method Development Spec Specificity Assessment Dev->Spec Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision Spec->AccPre Rob Robustness Testing Lin->Rob AccPre->Rob Rep Reportable Result Rob->Rep

ICH Q2(R2) HPLC Method Validation Workflow for 1-(2-Methoxybenzyl)azetidine.

Validation Results & Quantitative Data

The method was subjected to a rigorous validation protocol to qualify it as a Category I assay (quantitation of major components) under USP <1225>[5].

Linearity and Range

For the assay of a drug substance or primary building block, the validated range must span from 80% to 120% of the nominal test concentration[5]. The high-pH method demonstrated excellent linearity, proving the UV detector's response is directly proportional to the azetidine concentration within the target window.

Table 2: Linearity Data
ParameterExperimental ResultICH/USP Acceptance Criteria
Validated Range 80% to 120% (0.8 - 1.2 mg/mL)80% to 120% of target[5]
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Bias 0.4% of 100% response≤ 2.0%
Accuracy (Spike Recovery)

Accuracy was determined by spiking known quantities of the 1-(2-Methoxybenzyl)azetidine standard into a synthetic matrix at three concentration levels. The suppression of ionization via the pH 9.5 buffer ensured consistent recovery without loss to column secondary interactions.

Table 3: Accuracy / Recovery Data
Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80% (0.8 mg/mL)99.5%0.6%98.0% - 102.0%
100% (1.0 mg/mL)100.2%0.4%98.0% - 102.0%
120% (1.2 mg/mL)99.8%0.5%98.0% - 102.0%
Precision

Precision was evaluated at both the system level (multiple injections from a single vial) and the method level (multiple independent sample preparations). The low Relative Standard Deviation (RSD) confirms the ruggedness of the high-pH partitioning mechanism.

Table 4: Precision Data
Parameter% RSDAcceptance Criteria
System Precision (n=6)0.3%≤ 1.0%
Method Repeatability (n=6)0.5%≤ 2.0%
Intermediate Precision (Different Analyst/Day)0.6%≤ 2.0%

Conclusion

Testing the purity of 1-(2-Methoxybenzyl)azetidine requires circumventing the molecule's thermal instability and high basicity. By deliberately shifting to a high-pH HPLC-UV methodology utilizing a BEH C18 column, analysts can force the molecule into a neutral state, eliminating silanol-induced peak tailing. The resulting method easily satisfies the rigorous "Fitness for Purpose" and "Reportable Result" criteria mandated by the latest ICH Q2(R2) and USP <1225> guidelines[2],[4], providing a self-validating, highly reliable assay for drug development professionals.

References

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance. URL:[Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF. URL: [Link]

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • Wikipedia. "Azetidine - Properties and Structure." URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-(2-Methoxybenzyl)azetidine and 1-(3-Methoxybenzyl)azetidine for Drug Development Professionals

In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold, offering a unique three-dimensional vector for molecular exploration. When appended with a benzyl group on the nitrogen atom, it serve...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold, offering a unique three-dimensional vector for molecular exploration. When appended with a benzyl group on the nitrogen atom, it serves not only as a core structural element but also as a protected amine, amenable to deprotection at a strategic point in a synthetic route. The seemingly subtle shift of a methoxy substituent on this benzyl group, from the ortho (2-position) to the meta (3-position), imparts profound differences in the molecule's reactivity. This guide provides an in-depth comparison of 1-(2-methoxybenzyl)azetidine and 1-(3-methoxybenzyl)azetidine, offering experimental insights and predictive analysis to inform rational decision-making in drug design and process development.

Introduction: The Electronic and Steric Dichotomy of Methoxybenzyl Groups

The reactivity of the N-benzyl group and the stability of the azetidine ring are intrinsically linked to the electronic and steric environment of the benzylic carbon. The position of the methoxy substituent dictates this environment through a combination of inductive and resonance effects.

  • 1-(2-Methoxybenzyl)azetidine (Ortho-Isomer): The methoxy group at the ortho position exerts a dual influence. Electronically, it donates electron density to the aromatic ring via a powerful resonance effect (+R), similar to a para-substituent. This electron-donating nature is crucial in stabilizing cationic intermediates that form during key reactions like N-debenzylation. However, its proximity to the benzylic carbon introduces significant steric hindrance, which can impede the approach of reagents.[1][2]

  • 1-(3-Methoxybenzyl)azetidine (Meta-Isomer): In the meta position, the methoxy group's resonance effect does not extend to the benzylic carbon. Consequently, its electron-withdrawing inductive effect (-I) predominates, pulling electron density away from the aromatic ring.[3][4] This makes the benzylic position more electron-deficient compared to an unsubstituted benzyl group. Steric hindrance from the meta-methoxy group is minimal.

These fundamental electronic and steric differences form the basis for the divergent reactivity profiles of the two isomers.

Comparative Reactivity Analysis

The most pertinent reactions for these molecules in a drug development context are N-debenzylation (to unmask the azetidine nitrogen) and ring-opening (a potential metabolic pathway or a synthetic transformation).

N-Debenzylation: A Tale of Two Mechanisms

N-debenzylation is a critical step in many synthetic sequences. The ease of this transformation is highly dependent on the stability of the intermediates formed, which is directly influenced by the methoxy substituent.

Oxidative debenzylation proceeds through a single-electron transfer mechanism, generating a benzylic radical cation. The stability of this intermediate is paramount to the reaction rate.

  • 1-(2-Methoxybenzyl)azetidine: The ortho-methoxy group, through its resonance effect, significantly stabilizes the incipient positive charge on the benzylic carbon. This enhanced stabilization is expected to lead to a faster rate of oxidative cleavage compared to the meta-isomer. This is analogous to the well-documented high reactivity of p-methoxybenzyl (PMB) ethers and amides towards oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[5][6][7][8][9]

  • 1-(3-Methoxybenzyl)azetidine: The electron-withdrawing inductive effect of the meta-methoxy group destabilizes the benzylic radical cation, thereby slowing down the rate of oxidative cleavage . Its reactivity is anticipated to be lower than that of an unsubstituted N-benzylazetidine.

Caption: Predicted reactivity in oxidative N-debenzylation.

Reductive debenzylation, typically employing a palladium catalyst and a hydrogen source, involves the hydrogenolysis of the C-N bond. While electronic effects play a role, steric hindrance can be a significant factor.

  • 1-(2-Methoxybenzyl)azetidine: The bulky ortho-methoxy group can sterically hinder the approach of the benzyl group to the catalyst surface. This steric impediment is likely to decrease the rate of catalytic hydrogenolysis .[10]

  • 1-(3-Methoxybenzyl)azetidine: With minimal steric hindrance from the meta-methoxy group, this isomer is expected to undergo catalytic hydrogenolysis at a rate comparable to or slightly slower than unsubstituted N-benzylazetidine, due to the deactivating inductive effect.

Quantitative Comparison of Electronic Effects (Hammett Constants)

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives. While ortho substituents are not typically assigned Hammett constants due to the complication of steric effects, the values for meta and para positions are highly informative.

Substituent PositionHammett Constant (σ)Electronic EffectPredicted Impact on N-Debenzylation Rate (vs. Unsubstituted Benzyl)
ortho (2-Methoxy)N/AStrong +R (donating), Significant Steric HindranceOxidative: FasterReductive: Slower
meta (3-Methoxy)+0.115[3]Weak -I (withdrawing)Oxidative: SlowerReductive: Slower
para (4-Methoxy)-0.268[3]Strong +R (donating)Oxidative: FastestReductive: Similar to unsubstituted
Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions where the nitrogen atom is protonated.[11] The stability of the benzylic carbocation that can form upon C-N bond cleavage is a key determinant of reactivity.

  • 1-(2-Methoxybenzyl)azetidine: The powerful electron-donating resonance effect of the ortho-methoxy group would strongly stabilize a benzylic carbocation intermediate formed upon ring opening. This suggests that this isomer would be more prone to acid-catalyzed ring-opening reactions .

  • 1-(3-Methoxybenzyl)azetidine: The electron-withdrawing nature of the meta-methoxy group would destabilize a benzylic carbocation, making this isomer more resistant to ring-opening under acidic conditions.

G cluster_0 Acid-Catalyzed Ring Opening Azetidine_2MeO 1-(2-Methoxybenzyl)azetidine Protonation_2MeO Protonation (H+) Azetidine_2MeO->Protonation_2MeO Azetidine_3MeO 1-(3-Methoxybenzyl)azetidine Protonation_3MeO Protonation (H+) Azetidine_3MeO->Protonation_3MeO Intermediate_2MeO Stabilized Benzylic Carbocation (+R effect) Protonation_2MeO->Intermediate_2MeO Intermediate_3MeO Destabilized Benzylic Carbocation (-I effect) Protonation_3MeO->Intermediate_3MeO RingOpening_2MeO Facile Ring Opening Intermediate_2MeO->RingOpening_2MeO RingOpening_3MeO Resistant to Ring Opening Intermediate_3MeO->RingOpening_3MeO

Caption: Proposed pathway for acid-catalyzed ring opening.

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, a series of comparative kinetic experiments can be performed.

Synthesis of Starting Materials

Both 1-(2-methoxybenzyl)azetidine and 1-(3-methoxybenzyl)azetidine can be synthesized from azetidine and the corresponding methoxybenzyl bromide via nucleophilic substitution.[4][5]

General Protocol for Synthesis:

  • To a solution of azetidine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a suitable solvent (e.g., acetonitrile) at 0 °C, add the corresponding methoxybenzyl bromide (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired N-substituted azetidine.

Protocol for Comparative Oxidative N-Debenzylation

This experiment will compare the rate of debenzylation using DDQ, monitored by ¹H NMR spectroscopy.[6][12]

Experimental Setup:

  • Prepare two separate NMR tubes, each containing a solution of either 1-(2-methoxybenzyl)azetidine (0.1 mmol) or 1-(3-methoxybenzyl)azetidine (0.1 mmol) in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., mesitylene) to each NMR tube.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add a solution of DDQ (1.1 equivalents) in the same deuterated solvent.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Monitor the disappearance of the benzylic methylene protons of the starting material and the appearance of the azetidine protons of the deprotected product.

  • Plot the concentration of the starting material versus time to determine the reaction rates.

Caption: Workflow for comparative kinetic analysis.

Conclusion and Recommendations

The positional isomerism of the methoxy group on the N-benzyl substituent of an azetidine ring has a profound and predictable impact on its chemical reactivity.

  • 1-(2-Methoxybenzyl)azetidine is predicted to be the more reactive isomer towards oxidative N-debenzylation and acid-catalyzed ring-opening . This heightened reactivity is a direct consequence of the electron-donating resonance effect of the ortho-methoxy group, which stabilizes cationic intermediates. However, this isomer is expected to be less reactive in reductive N-debenzylation due to steric hindrance.

  • 1-(3-Methoxybenzyl)azetidine , conversely, is predicted to be the more stable isomer. The electron-withdrawing inductive effect of the meta-methoxy group deactivates the benzylic position, rendering it less susceptible to both oxidative cleavage and acid-catalyzed ring opening.

For drug development professionals, the choice between these two isomers should be guided by the specific synthetic strategy and desired stability profile of the final molecule:

  • If a facile, late-stage oxidative deprotection is desired, the 2-methoxybenzyl group is the superior choice.

  • If enhanced stability of the N-benzyl group and the azetidine ring towards acidic and oxidative conditions is paramount, the 3-methoxybenzyl group is the preferred protecting group.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks. It is strongly recommended that the proposed comparative experimental studies be conducted to generate robust internal data to support process development and optimization.

References

  • Hammett, L. P. The Hammett Equation. Wikipedia. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Alper, H., & Urabe, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Schindler, C. S., & Barl, N. M. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 13, 1746-1756.
  • Ghorai, M. K., Kumar, A., & Das, K. (2007). Lewis acid-mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. Organic letters, 9(26), 5441-5444.
  • Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI.
  • Maag, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676.
  • Azetidine. Wikipedia. [Link]

  • Oxidative Cleavage of p-Methoxybenzyl Ethers. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4.
  • Cascade Azide–Alkyne Cycloaddition/Azetidine Ring-Opening Reactions for Accessing Aminomethyl-Functionalized 1,2,3-Triazole-Fused Bicyclic Heterocycles. (2026). Organic Letters.
  • Wang, G. W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of organic chemistry, 80(3), 1557-1563.
  • Ghorai, M. K., et al. (2007). Lewis acid-mediated unprecedented ring-opening rearrangement of 2-aryl-N-tosylazetidines to enantiopure (E)-allylamines. PubMed.
  • Steric Hindrance from Benzyl Groups in Chemical Reactions. Benchchem.
  • A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. Benchchem.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Shibagaki, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Request PDF.
  • A simple and practical method for partial debenzylation of a dibenzylamine to corresponding monobenzylamine.
  • A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions.
  • Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides.
  • A Comparative Guide to the Kinetic Studies of 2,2-Dimethoxybutane Hydrolysis. Benchchem.
  • Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted-1,10-phenanthroline Copper(I) Complexes. Inorganic chemistry, 38(15), 3414-3422.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.
  • An unprecedented ring-opening reaction of N-(aziridin-2-ylmethylene)hydrazines to facile synthesis of functionalized enamines catalysed by Lewis acid.
  • Photocatalyzed oxidative cleavage of C [[triple bond, length as m-dash]] C bond to carbonyl compounds by a recyclable homogeneous carbon nitride semiconductor/aqueous system. Organic & Biomolecular Chemistry.
  • Analysis of the Experimental Data of Acid Hydrolysis inMicelle Assemblies Using Kinetic Model. SciSpace.
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015).
  • Ozonolysis of surface-adsorbed methoxyphenols: kinetics of aromatic ring cleavage vs.
  • Chemoselective Oxidation of p -Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Request PDF.
  • KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII.
  • Protection of N- and O-Functional Groups. (2006). Organic Chemistry Portal.
  • Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. (2019). The Journal of Organic Chemistry.
  • N-Heterocyclic Carbene-Catalyzed Oxid
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Kinetic Study of Acid-Catalysed Hydrolysis of p–Methyl Benzyl–2–Furo Hydroxamic Acid. (2026). Request PDF.

Sources

Comparative

A Comparative Guide to LC-MS Methodologies for the Analysis of 1-(2-Methoxybenzyl)azetidine

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the characterization and quantification of 1-(2-Methoxybenzyl)azetidine, a novel small molecule of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the characterization and quantification of 1-(2-Methoxybenzyl)azetidine, a novel small molecule of interest in pharmaceutical research. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for ensuring data integrity, from early-stage discovery through to quality control in manufacturing.[1][2] This document moves beyond a simple listing of protocols to explain the rationale behind methodological choices, offering a self-validating framework for robust analytical assessment.

Introduction: The Analytical Imperative for Novel Azetidines

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly recognized as valuable scaffolds in medicinal chemistry.[3] Their incorporation into drug candidates can improve critical pharmacokinetic properties.[3] The specific compound, 1-(2-Methoxybenzyl)azetidine, presents analytical challenges typical of polar, low molecular weight molecules. Accurate and precise analytical methods are not merely a procedural formality; they are a requirement by regulatory bodies like the FDA and EMA to establish the identity, purity, potency, and stability of any active pharmaceutical ingredient (API).[4][5]

This guide will compare two powerful LC-MS approaches:

  • Triple Quadrupole (QqQ) Tandem Mass Spectrometry (LC-MS/MS): The industry gold standard for targeted quantification.[6][7]

  • High-Resolution Mass Spectrometry (LC-HRMS): The definitive tool for structural confirmation and impurity profiling.[7][8]

We will explore the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal method for your application.

Part 1: High-Sensitivity Quantification via Reversed-Phase LC-MS/MS

For drug development, particularly for pharmacokinetic studies and dose-response assays, the ability to sensitively and selectively quantify the target compound in complex biological matrices is essential.[9][10] Liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the premier technique for this purpose due to its exceptional sensitivity and selectivity.[6][7]

The Rationale Behind the LC-MS/MS Approach

The power of LC-MS/MS lies in its two stages of mass filtering. The first quadrupole (Q1) isolates the protonated molecular ion of 1-(2-Methoxybenzyl)azetidine ([M+H]⁺). This isolated ion is then fragmented in the second quadrupole (q2), a collision cell. The third quadrupole (Q3) then isolates a specific, characteristic fragment ion. This specific precursor-to-product ion transition is monitored over time. This process virtually eliminates background noise, enabling quantification at very low levels (pg/mL).[11]

The choice of reversed-phase chromatography is standard for many small molecules. For a moderately polar compound like 1-(2-Methoxybenzyl)azetidine, a C18 stationary phase provides adequate retention when paired with a suitable aqueous-organic mobile phase gradient.[12]

Experimental Protocol: LC-MS/MS for Quantification

1. Sample Preparation:

  • Prepare a stock solution of 1-(2-Methoxybenzyl)azetidine reference standard in methanol at 1 mg/mL.

  • Create a calibration curve by serial dilution in a relevant matrix (e.g., plasma, formulation buffer) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) at a fixed concentration.

  • To 50 µL of each calibrator and unknown sample, add 150 µL of the IS solution in acetonitrile (protein precipitation).

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Parameters:

  • LC System: Standard UHPLC system.

  • Column: A quality reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (Hypothetical):

    • Analyte: 178.1 -> 121.1 (loss of azetidine ring and methylene)

    • Analyte (confirmation): 178.1 -> 91.1 (tropyllium ion)

    • Internal Standard: (Specific to IS chosen)

  • Collision Energy: Optimized for maximum signal for each transition (typically 15-30 eV).

Visualization: LC-MS/MS Quantification Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (QqQ) Sample Sample Injection Column C18 Column Separation Sample->Column Gradient Elution ESI ESI Source (Ionization) Column->ESI Q1 Q1: Isolate Precursor Ion (m/z 178.1) ESI->Q1 q2 q2: Fragment Ion (Collision Cell) Q1->q2 Q3 Q3: Isolate Product Ion (m/z 121.1) q2->Q3 Detector Detector Q3->Detector Data Chromatogram (Quantification) Detector->Data Signal vs. Time

Caption: Workflow for quantitative analysis using LC-MS/MS.

Expected Data: LC-MS/MS
ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₅NOBased on chemical structure.
Exact Mass 177.1154 DaCalculated monoisotopic mass.
Precursor Ion [M+H]⁺ 178.1232 m/zProtonated molecule observed in positive ESI.
Primary Fragment Ion 121.1 m/zCorresponds to the 2-methoxybenzyl cation.
Retention Time (t_R) ~2.1 minEstimated for a moderately polar molecule under the specified gradient.
Limit of Quantitation < 1 ng/mLTypical sensitivity for a well-optimized MRM assay.[10]

Part 2: Unambiguous Identification with High-Resolution Mass Spectrometry (LC-HRMS)

While LC-MS/MS is ideal for quantification, it relies on pre-defined mass transitions. For initial characterization, impurity identification, and absolute confirmation of elemental composition, High-Resolution Mass Spectrometry (HRMS) is the authoritative choice.[7] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass accuracy within 5 parts-per-million (ppm), which is crucial for building trustworthiness in a novel compound's identity.[10]

The Rationale Behind the LC-HRMS Approach

Instead of isolating specific fragments, HRMS measures the mass-to-charge ratio of all ions with very high precision. This allows for the determination of a molecule's elemental formula directly from its exact mass.[8] For a new chemical entity, this is a critical step in structural validation. It can distinguish between compounds with the same nominal mass but different elemental compositions (isobars), a task impossible with a standard triple quadrupole instrument.

Experimental Protocol: LC-HRMS for Identification

1. Sample Preparation:

  • Prepare a solution of the synthesized 1-(2-Methoxybenzyl)azetidine in methanol at a concentration of approximately 1 µg/mL. Purity is more important than precise concentration for this analysis.

2. Liquid Chromatography Parameters:

  • The LC method can be identical to the one described in Part 1 to allow for direct comparison of retention times.

3. High-Resolution Mass Spectrometry Parameters:

  • Instrument: Orbitrap or TOF Mass Spectrometer.

  • Ionization Mode: ESI, Positive.

  • Scan Mode: Full Scan (MS1).

  • Mass Range: 50-500 m/z.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition: Data-dependent MS/MS (dd-MS2) can be enabled to automatically acquire fragmentation spectra for the most intense ions, aiding in structural elucidation.

Visualization: LC-HRMS Identification Workflow

cluster_LC Liquid Chromatography cluster_MS High-Resolution MS (Orbitrap/TOF) Sample Sample Injection Column C18 Column Separation Sample->Column Gradient Elution ESI ESI Source (Ionization) Column->ESI Analyzer HRMS Analyzer (e.g., Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum (Formula Confirmation) Detector->Data High Accuracy m/z

Caption: Workflow for identification via LC-HRMS.

Expected Data: LC-HRMS
ParameterExpected ValueRationale
Calculated [M+H]⁺ Mass 178.12319 DaTheoretical exact mass of the protonated molecule.
Measured [M+H]⁺ Mass 178.12310 DaHypothetical measured mass from an HRMS instrument.
Mass Accuracy -0.5 ppm(Measured - Calculated) / Calculated * 10^6. A value < 5 ppm confirms the formula.
Elemental Composition C₁₁H₁₅NOConfirmed by the high-accuracy mass measurement.

Part 3: Comparative Analysis and Discussion

The choice between LC-MS/MS and LC-HRMS is dictated by the analytical goal. They are complementary, not mutually exclusive, techniques that together provide a comprehensive analytical package for drug development.

Performance Comparison: LC-MS/MS vs. LC-HRMS
FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap/TOF)
Primary Application Targeted QuantificationIdentification, Structural Elucidation, Impurity Profiling
Selectivity Excellent (via MRM)Superior (via mass accuracy)
Sensitivity Excellent (pg to fg range)Very Good (ng to pg range)
Mass Accuracy Unit Mass Resolution (~0.7 Da)High Accuracy (< 5 ppm)
Linear Dynamic Range Wide (4-5 orders of magnitude)Moderate (3-4 orders of magnitude)
Throughput High (fast scan speeds)Lower (longer scan times for high resolution)
Cost & Complexity LowerHigher
Expertise & Trustworthiness: A Self-Validating System

A robust analytical strategy for 1-(2-Methoxybenzyl)azetidine integrates both techniques.

  • Discovery & Development Phase: LC-HRMS is used first to unequivocally confirm the structure and elemental composition of the newly synthesized molecule. This provides the foundational, authoritative data upon which all subsequent research is built. Any significant impurities can also be identified at this stage.[6]

  • Preclinical & Clinical Phase: Once the compound's identity is confirmed, a sensitive and robust LC-MS/MS method is developed and validated according to ICH guidelines.[2][13] Method validation is a critical process that demonstrates the procedure is suitable for its intended purpose, assessing parameters like accuracy, precision, linearity, and robustness.[1][13] This validated quantitative assay is then used for high-throughput sample analysis, such as determining drug concentration in plasma over time.

This two-pronged approach creates a self-validating system. The HRMS data provides the trustworthy identification, and the MS/MS method provides the reliable quantification, with each technique's strengths compensating for the other's limitations.

Conclusion

For the comprehensive analysis of 1-(2-Methoxybenzyl)azetidine, no single method is sufficient. A combination of high-resolution mass spectrometry (LC-HRMS) for initial, unambiguous structural confirmation and a validated tandem mass spectrometry (LC-MS/MS) method for high-sensitivity quantification represents the most rigorous and scientifically sound approach. This strategy ensures data integrity from the bench to clinical application, satisfying both scientific curiosity and stringent regulatory requirements.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). MasterControl. [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Pharma E-Journal. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. [Link]

  • Small Molecule - Liquid Chromatography Mass Spectrometry. (n.d.). University of Guelph, Advanced Analysis Centre. [Link]

  • Gao, H., Obach, R. S., & Zheng, N. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 44(8), 1345-1354. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026). bioRxiv. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation. [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 897, 17-25. [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed. [Link]

  • Roverso, M., Di Gangi, I. M., Favaro, G., Pastore, P., & Bogialli, S. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Applied Sciences, 10(20), 7137. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2026). LCGC International. [Link]

  • AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020). SciELO. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. (n.d.). SCIEX. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23533-23543. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). Journal of the American Chemical Society. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). PMC. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 589-595. [Link]

  • LC-MS- and 1H NMR-Based Metabolomics to Highlight the Impact of Extraction Solvents on Chemical Profile and Antioxidant Activity of Daikon Sprouts (Raphanus sativus L.). (2023). PMC. [Link]

  • Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. (2025). MDPI. [Link]

  • 超高速LC/MS/MSによるエイコサノイドおよびその異性体の一斉分析 (Simultaneous analysis of eicosanoids and their isomers by ultra-high-speed LC/MS/MS). (n.d.). Shimadzu Corporation. [Link]

  • LC/MS system. (n.d.). Database of MHLW Research Grant Projects. [Link]

Sources

Validation

1-(2-Methoxybenzyl)azetidine vs other protected azetidine building blocks

1-(2-Methoxybenzyl)azetidine vs. Standard Protected Azetidine Building Blocks: A Comparative Guide for Medicinal Chemistry Executive Summary Azetidines have emerged as premier structural motifs in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Methoxybenzyl)azetidine vs. Standard Protected Azetidine Building Blocks: A Comparative Guide for Medicinal Chemistry

Executive Summary

Azetidines have emerged as premier structural motifs in modern drug discovery. As highly strained, sp3-rich, four-membered nitrogen heterocycles, they offer enhanced conformational rigidity, improved metabolic stability, and superior pharmacokinetic profiles compared to traditional pyrrolidines or piperidines[1]. However, the inherent ring strain of azetidines makes them susceptible to ring-opening under harsh synthetic conditions[2]. Selecting the correct nitrogen protecting group is therefore a critical decision in library synthesis.

This guide provides an objective, data-supported comparison of 1-(2-Methoxybenzyl)azetidine (2-MeOBn) against standard alternatives like N-Boc, N-Bn, and N-Cbz. By analyzing deprotection orthogonality, atom economy, and mechanistic stability, we demonstrate why the 2-MeOBn group is increasingly favored for complex, late-stage functionalization.

The Strategic Role of the 2-Methoxybenzyl (2-MeOBn) Group

In medicinal chemistry, azetidine building blocks are routinely subjected to aggressive conditions, including cross-coupling, lithiation, and harsh basic environments. While the standard Benzyl (Bn) group is robust, its removal requires catalytic hydrogenolysis (e.g., Pd/C, H₂), which is fundamentally incompatible with reducible functional groups such as alkenes, alkynes, nitro groups, or aryl halides. Conversely, the acid-labile tert-Butyloxycarbonyl (Boc) group requires strong acids (TFA or HCl) for removal, which has been documented to cause partial ring-opening in highly substituted or oxetane-fused azetidines[2].

The 2-MeOBn Advantage (Mechanistic Causality): The 1-(2-Methoxybenzyl)azetidine scaffold solves these orthogonality issues. The addition of an electron-donating methoxy group at the ortho position of the benzyl ring significantly lowers the oxidation potential of the benzylic carbon[3]. This electronic tuning allows the 2-MeOBn group to be selectively cleaved under mild, neutral oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN)[4]. This orthogonal deprotection strategy preserves acid-sensitive azetidine architectures, reducible moieties, and base-sensitive functional groups.

Quantitative Comparison Matrix

The following table summarizes the performance metrics of common protected azetidine building blocks.

Protecting GroupStructure/Abbr.Stability ProfileDeprotection ConditionsAtom Economy (MW added)Lipophilicity (clogP contribution)
2-Methoxybenzyl 2-MeOBnStable to strong acids, strong bases, and nucleophiles.DDQ/H₂O (Oxidative) or Pd/C, H₂121.16 g/mol Moderate (+1.8)
Benzyl BnStable to strong acids, strong bases, and nucleophiles.Pd/C, H₂ (Reductive)91.13 g/mol Moderate (+1.6)
tert-Butyloxycarbonyl BocStable to bases and nucleophiles. Labile to strong acids. TFA or HCl (Acidic)101.13 g/mol Low (+1.2)
Carboxybenzyl CbzStable to mild acids. Labile to strong bases/nucleophiles.Pd/C, H₂ or HBr/AcOH135.14 g/mol High (+2.1)
Fluorenylmethyloxycarbonyl FmocStable to acids. Labile to mild bases (piperidine). 20% Piperidine in DMF223.25 g/mol Very High (+3.5)

Decision Logic for Protecting Group Selection

When designing a synthetic route utilizing azetidine building blocks, protecting group selection must be reverse-engineered from the final deprotection step.

G Start Select Azetidine Protecting Group Acid Acidic Conditions Anticipated? Start->Acid Base Basic Conditions Anticipated? Acid->Base Yes Boc Use N-Boc Acid->Boc No Hydro Hydrogenation Tolerated? Base->Hydro Yes Fmoc Use N-Fmoc Base->Fmoc No Bn Use N-Bn Hydro->Bn Yes MeOBn Use N-(2-MeOBn) (DDQ Cleavable) Hydro->MeOBn No (requires orthogonal oxidative cleavage)

Decision tree for selecting azetidine protecting groups based on reaction conditions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols detail the synthesis and specific deprotection of the 1-(2-Methoxybenzyl)azetidine scaffold.

Protocol A: Synthesis of 1-(2-Methoxybenzyl)azetidine via Cyclization

Causality: Constructing the azetidine ring directly from the protected primary amine avoids the need to handle volatile and highly toxic unprotected azetidine free base.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-methoxybenzylamine (10.0 mmol, 1.0 equiv) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add 1,3-dibromopropane (10.0 mmol, 1.0 equiv) followed by anhydrous potassium carbonate (K₂CO₃, 30.0 mmol, 3.0 equiv).

  • Cyclization: Heat the suspension to reflux (82 °C) for 24 hours. Self-Validation: The reaction progress can be monitored by TLC (ninhydrin stain); the primary amine spot will disappear, replaced by a higher Rf tertiary amine spot.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (DCM:MeOH 95:5) to yield 1-(2-methoxybenzyl)azetidine as a pale yellow oil.

Protocol B: Orthogonal Deprotection via DDQ Oxidative Cleavage

Causality: DDQ acts as a single-electron oxidant. The presence of water in the solvent system is strictly required; water acts as the nucleophile that attacks the highly reactive oxocarbenium intermediate, driving the hydrolysis forward to release the free azetidine and 2-methoxybenzaldehyde[4].

  • Setup: Dissolve the 1-(2-Methoxybenzyl)azetidine derivative (1.0 mmol) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v, 10 mL).

  • Oxidation: Cool the biphasic mixture to 0 °C. Add DDQ (1.5 mmol, 1.5 equiv) portion-wise. Self-Validation: Upon addition, the solution will immediately turn deep red/green (indicating charge-transfer complex formation). As the reaction proceeds, an off-white precipitate of DDQH₂ (the reduced hydroquinone byproduct) will form.

  • Monitoring: Stir at room temperature for 2–4 hours. Verify completion via TLC or LC-MS.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) and 10% aqueous Na₂S₂O₃ (10 mL) to quench unreacted DDQ. Stir vigorously until the organic layer loses its dark coloration.

  • Isolation: Separate the layers, extract the aqueous layer with DCM (2 x 10 mL), dry over Na₂SO₄, and concentrate. The free azetidine can be isolated as an HCl salt by treating the crude residue with 2M HCl in diethyl ether.

Mechanistic Workflow of Oxidative Cleavage

Understanding the electron flow during DDQ deprotection empowers scientists to troubleshoot stalled reactions (e.g., by ensuring adequate water concentration for the hydrolysis step).

Mechanism A 1-(2-MeOBn)azetidine B Charge-Transfer Complex A->B + DDQ C Benzylic Cation Intermediate B->C Hydride Abstraction D Oxocarbenium Formation C->D Rearrangement E Free Azetidine + Aldehyde D->E + H2O (Hydrolysis)

Mechanistic workflow of 1-(2-MeOBn)azetidine oxidative deprotection via DDQ.

Conclusion

While N-Boc and N-Bn remain the default protecting groups for simple amines, the unique steric and electronic demands of the azetidine ring often necessitate more sophisticated strategies. The 1-(2-Methoxybenzyl)azetidine building block offers a superior balance of robust stability during complex multi-step synthesis and mild, orthogonal cleavability via DDQ. For drug development professionals working with highly functionalized, sp3-rich scaffolds, integrating the 2-MeOBn group mitigates late-stage attrition caused by aggressive deprotection protocols.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Light-Driven Organocatalytic Enantioselective Radical α-Carbamoylation of Amines Source: CCS Chemistry - Chinese Chemical Society URL:[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

High-Resolution FTIR Spectral Comparison: 1-(2-Methoxybenzyl)azetidine vs. Structural Analogs

Executive Summary In pharmaceutical development, azetidine derivatives are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates by modulating basicity and reducing lipophilicity. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, azetidine derivatives are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates by modulating basicity and reducing lipophilicity. Among these, 1-(2-Methoxybenzyl)azetidine serves as a critical intermediate. Rapidly distinguishing this specific ortho-substituted compound from its structural isomers (e.g., para-substituted analogs) and unsubstituted precursors (e.g., 1-benzylazetidine) is essential for quality control and synthetic verification.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic profiles of these analogs. By leveraging Attenuated Total Reflectance (ATR-FTIR), researchers can establish a self-validating analytical workflow to verify structural integrity without the immediate need for time-consuming NMR analysis.

Mechanistic Background: Causality in FTIR Vibrations

To accurately interpret the FTIR spectrum of 1-(2-Methoxybenzyl)azetidine, we must understand the physical causality behind the molecular vibrations of its three primary structural domains:

  • Azetidine Ring Dynamics: The azetidine ring is a highly strained four-membered nitrogen heterocycle. This geometric constraint forces the internal C-C and C-N bonds to adopt a "bent" conformation, which increases the s-character of the adjacent C-H bonds. Consequently, the aliphatic C-H stretching frequencies are slightly elevated compared to unstrained alkanes, typically appearing between 2950–2980 cm⁻¹. The diagnostic C-N stretching vibration for the azetidine core consistently manifests in the 1170–1200 cm⁻¹ region, as detailed in 1[1].

  • Methoxy Group (-OCH₃) Electron Modulation: The addition of a methoxy group to the benzyl ring introduces strong dipole moment changes during vibration. This results in two highly diagnostic, intense peaks: the C-O-C asymmetric stretch at ~1250 cm⁻¹ and the C-O-C symmetric stretch at ~1040 cm⁻¹, documented in 2[2] and3[3].

  • Aromatic Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring is the definitive marker for distinguishing structural isomers.

    • Ortho-substitution (1-(2-Methoxybenzyl)azetidine): Four adjacent aromatic protons vibrate in-phase, producing a strong OOP bending band near 750 cm⁻¹.

    • Para-substitution (1-(4-Methoxybenzyl)azetidine): Two adjacent aromatic protons shift the OOP bending band to the 820–830 cm⁻¹ range.

    • Unsubstituted benzyl (1-Benzylazetidine): Five adjacent protons produce two distinct, strong bands at ~732 cm⁻¹ and ~698 cm⁻¹, verified by the4[4].

Comparative Spectral Analysis

The following table summarizes the quantitative data required to objectively differentiate 1-(2-Methoxybenzyl)azetidine from its primary alternatives. The fingerprint region (1300–600 cm⁻¹) is the most critical zone for comparative analysis.

Functional Group / Vibration Mode1-(2-Methoxybenzyl)azetidine (Ortho)1-(4-Methoxybenzyl)azetidine (Para)1-Benzylazetidine (Unsubstituted)
Aromatic C-H Stretch 3000 – 3050 cm⁻¹3000 – 3050 cm⁻¹3027 – 3062 cm⁻¹
Aliphatic C-H Stretch 2830 – 2980 cm⁻¹2830 – 2980 cm⁻¹2837 – 2953 cm⁻¹
C-O-C Asymmetric Stretch ~1250 cm⁻¹ (Strong) ~1250 cm⁻¹ (Strong) Absent
C-O-C Symmetric Stretch ~1040 cm⁻¹ (Medium)~1040 cm⁻¹ (Medium)Absent
C-N Stretch (Azetidine) 1170 – 1200 cm⁻¹1170 – 1200 cm⁻¹~1172 cm⁻¹
Aromatic OOP Bending ~750 cm⁻¹ (Strong) ~820 – 830 cm⁻¹ (Strong) ~732 cm⁻¹ & ~698 cm⁻¹ (Strong)

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a built-in check to guarantee that the resulting spectral data is an accurate representation of the molecule, free from instrumental or environmental artifacts.

Phase 1: System Validation & Background Calibration

Causality: Atmospheric water vapor and carbon dioxide possess strong infrared absorbances that can mask critical C-O-C and OOP bending regions. Validating the baseline is non-negotiable.

  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Polystyrene Calibration (Validation Step): Perform a quick scan of a polystyrene standard film. Verify that the 1601 cm⁻¹ peak is resolved to within ±1 cm⁻¹. This confirms the interferometer's laser alignment is optimal.

  • Background Acquisition: Acquire an ambient air background scan (32 scans, 4 cm⁻¹ resolution). The software must automatically subtract this baseline from subsequent sample spectra, validating the baseline integrity.

Phase 2: Sample Application & Data Acquisition

Causality: 1-(2-Methoxybenzyl)azetidine is typically handled as a neat liquid. A diamond ATR element is chosen for its high refractive index and chemical inertness, ensuring total internal reflection and preventing sample degradation.

  • Application: Deposit 1–2 drops of neat 1-(2-Methoxybenzyl)azetidine directly onto the diamond ATR crystal, ensuring complete coverage of the sensor area.

  • Anvil Management: Do not apply the pressure anvil. Pressure is unnecessary for liquids and introduces a risk of cross-contamination.

  • Scanning: Acquire the spectrum from 4000 to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹. Reasoning: 32 scans provide an optimal signal-to-noise ratio without risking sample evaporation during the run.

Phase 3: Spectral Processing & Verification

Causality: ATR-FTIR spectra exhibit a wavelength-dependent penetration depth (the IR beam penetrates deeper at lower wavenumbers), which artificially inflates peaks in the fingerprint region.

  • ATR Correction: Apply an ATR correction algorithm to normalize peak intensities. This allows direct, objective comparison with standard transmission spectra libraries.

  • Baseline Correction: Apply a linear baseline correction to account for any minor scattering effects.

  • Peak Assignment: Interrogate the 1300–600 cm⁻¹ fingerprint region to confirm the presence of the ~1250 cm⁻¹ (methoxy) and ~750 cm⁻¹ (ortho-substitution) peaks.

Structural Verification Workflow

The following diagram illustrates the logical decision tree used to assign structural identity based on the processed ATR-FTIR data.

FTIR_Workflow N1 Sample Preparation (Neat Liquid on Diamond ATR) N3 Data Acquisition (4000 - 600 cm⁻¹, 4 cm⁻¹ res) N1->N3 Initiate Scan N2 Background Validation (Ambient Air Scan) N2->N1 Validates Baseline N4 Spectral Processing (Baseline & ATR Correction) N3->N4 Raw Spectra N5 Key Peak Analysis (Methoxy & Aromatic OOP Bending) N4->N5 Processed Data N6 Ortho-Methoxy (~1250 cm⁻¹ & ~750 cm⁻¹) N5->N6 1-(2-Methoxybenzyl)azetidine N7 Para-Methoxy (~1250 cm⁻¹ & ~830 cm⁻¹) N5->N7 1-(4-Methoxybenzyl)azetidine N8 Unsubstituted Benzyl (No ~1250 cm⁻¹, ~732 & 698 cm⁻¹) N5->N8 1-Benzylazetidine

Figure 1: Decision-tree workflow for structural verification of azetidine derivatives via ATR-FTIR.

Conclusion & Strategic Recommendations

FTIR spectroscopy, particularly via a self-validating ATR workflow, provides a rapid, non-destructive, and highly reliable method for characterizing 1-(2-Methoxybenzyl)azetidine. By focusing on the interplay between the azetidine C-N stretch, the methoxy C-O-C stretches, and the aromatic OOP bending modes, drug development professionals can confidently differentiate this compound from its structural isomers and unsubstituted analogs. Implementing this workflow in high-throughput QA/QC environments significantly reduces the bottleneck of relying solely on NMR for batch-to-batch structural verification.

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: Organic Process Research & Development, ACS Publications URL
  • The design and synthesis of potential acetylcholinesterase inhibitors and NMDA antagonists as neuroprotective agents Source: University of Pretoria URL
  • New Oxygenated Methoxy-p-Cymene Derivatives from Leopard's Bane Essential Oil Source: MDPI URL
  • Source: d-nb.

Sources

Validation

Validating the Structural Integrity of Commercial 1-(2-Methoxybenzyl)azetidine Batches: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that are ultimately traced back to compromised starting materials. 1-(2-Methoxybenzyl)azetidine is a highly valuable building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that are ultimately traced back to compromised starting materials. 1-(2-Methoxybenzyl)azetidine is a highly valuable building block in medicinal chemistry, utilized to introduce rigid, low-molecular-weight basic centers into drug candidates. However, the four-membered azetidine heterocycle possesses a high ring strain of approximately 25.4 kcal/mol (). This thermodynamic instability makes the core highly susceptible to degradation during manufacturing, shipping, or prolonged storage.

Relying solely on vendor-provided Certificates of Analysis (CoA) or basic UV-HPLC purity is a critical error. Ring-opened aliphatic amine degradants often lack distinct chromophores, leading to artificially inflated UV purity scores. This guide objectively compares the analytical profiles of different commercial tiers of 1-(2-Methoxybenzyl)azetidine and provides a self-validating experimental framework to guarantee structural integrity before committing to complex syntheses.

Mechanistic Foundation: The Causality of Azetidine Degradation

To validate a batch, one must first understand how it degrades. The primary degradation pathway for 1-(2-Methoxybenzyl)azetidine is acid-mediated ring opening. When exposed to trace acidic impurities (often residual from the synthetic process) or electrophilic environments, the azetidine nitrogen becomes protonated. This forms a highly reactive azetidinium ion intermediate ().

To relieve the immense ring strain, the azetidinium ion undergoes rapid nucleophilic attack by ambient moisture or halide ions, cleaving the carbon-nitrogen bond. The result is a linear amine degradant—specifically, 3-((2-methoxybenzyl)amino)propan-1-ol. If this impurity is carried forward into a cross-coupling or amidation reaction, it will act as a competitive nucleophile, drastically reducing your overall yield.

Pathway A 1-(2-Methoxybenzyl)azetidine (Intact Core) B Protonation (H+) Acidic Conditions A->B C Azetidinium Ion (Activated Intermediate) B->C D Nucleophilic Attack (e.g., H2O / Cl-) C->D E Ring-Opened Degradant (Linear Amine) D->E

Fig 1: Acid-catalyzed intramolecular ring-opening degradation pathway of azetidines.

Comparative Analysis of Commercial Tiers

We evaluated three representative commercial tiers of 1-(2-Methoxybenzyl)azetidine to benchmark product performance and impurity profiles.

  • Tier 1 (High-Purity Pharmaceutical Grade): Synthesized via highly controlled reductive amination, meticulously purged of residual catalysts, and stored under argon.

  • Tier 2 (Standard Reagent Grade): Synthesized via alkylation (1,3-dibromopropane and 2-methoxybenzylamine). Often contains trace unreacted precursors.

  • Tier 3 (Substandard / Aged Batch): Batches exposed to atmospheric moisture, light, or elevated temperatures during transit, resulting in significant ring-opening.

Table 1: Analytical Profile Comparison of Commercial Batches
Batch TierSupplier GradeLC-MS Purity (ELSD/MS)Key Impurities Identified 1 H NMR Integrity (Azetidine C3-H)Recommendation
Tier 1 High-Purity Pharma>99.5%None detectedIntact quintet ( δ 2.1 ppm)Approved for API synthesis
Tier 2 Standard Reagent95.0 - 98.0%Unreacted 1,3-dibromopropaneIntact quintet + trace aliphaticAcceptable for early discovery
Tier 3 Substandard / Aged<90.0%3-((2-methoxybenzyl)amino)propan-1-olDistorted multiplets ( δ 1.7 ppm)Reject / Requires purification

Experimental Validation Protocols

To ensure absolute trustworthiness in your starting materials, every analytical protocol must act as a self-validating system. The following methodologies are designed to cross-verify the structural integrity of the azetidine core.

Workflow Start Commercial Batch Sample LCMS LC-MS Profiling (Mass & Purity) Start->LCMS NMR 1H & 13C NMR (Structural Integrity) Start->NMR ForcedDeg Forced Degradation (Stability Testing) Start->ForcedDeg Decision Ring-Opened Impurity > 1%? LCMS->Decision NMR->Decision Pass Tier 1: High Purity Approved for Synthesis Decision->Pass No Fail Tier 3: Substandard Requires Purification Decision->Fail Yes

Fig 2: Multimodal analytical workflow for validating the structural integrity of commercial batches.

Protocol 1: LC-MS Profiling for Ring-Opened Impurities

Because ring-opened degradants lack distinct UV absorbance compared to the parent molecule, Evaporative Light Scattering Detection (ELSD) or Total Ion Chromatogram (TIC) MS must be used.

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Use a mobile phase gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Mass Detection (ESI+):

    • Target Parent Mass: Look for [M+H]+=178.12 m/z (Intact 1-(2-Methoxybenzyl)azetidine).

    • Target Degradant Mass: Look for [M+H]+=196.13 m/z. The addition of 18 Da indicates the hydrolytic cleavage of the azetidine ring into the corresponding propanol derivative.

Protocol 2: 1 H NMR Structural Validation (The Causality of Chemical Shifts)

NMR is the definitive tool for proving the azetidine ring is closed. The rigid geometry of the highly strained four-membered ring forces the protons into specific, predictable chemical shifts.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl3​ .

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz.

  • Interpretation & Causality:

    • Intact Core: The C3 protons of the azetidine ring are highly constrained, appearing as a distinct quintet at δ 2.0 - 2.3 ppm . The C2 and C4 protons appear as a triplet at δ 3.1 - 3.4 ppm .

    • Degraded Core: If the ring opens, the conformational flexibility of the molecule drastically increases. The rigid quintet collapses, and the signals shift upfield to δ 1.6 - 1.8 ppm (typical of linear aliphatic CH2​ chains). If you observe these upfield multiplets, the batch's structural integrity is compromised.

Protocol 3: Forced Degradation (Self-Validating System)

To confidently identify unknown peaks in your LC-MS trace, you must intentionally generate the degradant to use as an internal standard. This proves that the analytical method is capable of detecting the failure mode.

  • Acid Hydrolysis: Transfer 5 mg of the commercial batch into a 4 mL glass vial. Add 1 mL of 0.1 M HCl.

  • Thermal Stress: Cap the vial and heat at 60°C for 4 hours to force the formation of the azetidinium ion and subsequent ring opening.

  • Neutralization: Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

  • Verification: Inject this stressed sample into the LC-MS using the method from Protocol 1. The dominant peak will now be the ring-opened degradant ( [M+H]+=196.13 ). Overlay this chromatogram with your baseline commercial batch. If the retention times match, you have definitively proven the presence of ring-opened impurities in the commercial supply.

References

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Čikoš, A., et al. "Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis, 2021.[Link]

Safety & Regulatory Compliance

Safety

Operational Protocol: RCRA-Compliant Disposal of 1-(2-Methoxybenzyl)azetidine

Here is a comprehensive, authoritative guide on the operational and logistical procedures for the safe handling and disposal of 1-(2-Methoxybenzyl)azetidine in a professional laboratory environment. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, authoritative guide on the operational and logistical procedures for the safe handling and disposal of 1-(2-Methoxybenzyl)azetidine in a professional laboratory environment.

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical component of experimental design and laboratory safety. 1-(2-Methoxybenzyl)azetidine is a specialized cyclic amine frequently utilized as a building block in medicinal chemistry and drug development. While highly valuable for synthesizing complex pharmacophores, its physicochemical properties—specifically its basicity, potential for environmental toxicity, and organic nature—demand rigorous, causality-driven disposal protocols.

This guide provides a self-validating system for the disposal of 1-(2-Methoxybenzyl)azetidine, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [1].

Physicochemical Causality and Hazard Profiling

Before implementing a disposal protocol, one must understand the why behind the handling requirements. 1-(2-Methoxybenzyl)azetidine is an organic amine.

  • Basicity and Reactivity: The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making the compound a Lewis base. If introduced to acidic waste streams without controlled neutralization, it can undergo exothermic acid-base reactions, potentially leading to container pressurization or rupture.

  • Oxidation Risk: Amines are susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., peroxides, nitric acid) in a waste carboy creates a severe fire and explosion hazard.

  • Environmental Persistence: Like many synthetic aromatic amines, it is not readily biodegradable and poses a toxicity risk to aquatic ecosystems if discharged into the municipal sewer system [2].

Step-by-Step Disposal Methodology

The following protocol outlines the lifecycle of 1-(2-Methoxybenzyl)azetidine waste from the point of generation to final destruction. Every step is designed to be self-validating, meaning the completion of one step inherently verifies the safety of the next.

Phase 1: Point-of-Generation Management (Satellite Accumulation)
  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container. Causality: Iron or steel containers should be avoided as amines can absorb atmospheric moisture, becoming sufficiently alkaline to corrode certain metals over time[1].

  • Establish the SAA: Place the container in a designated Satellite Accumulation Area (SAA). The EPA mandates that the SAA must be at or near the point of generation and under the direct visual control of the operator[3].

  • Segregation: Ensure the waste container is strictly designated for "Non-Halogenated Basic Organic Waste." Never combine this stream with acidic or oxidizing waste.

  • Volume Control: Fill the container to a maximum of 90% capacity. Causality: Leaving 10% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing structural failure of the container [4].

Phase 2: Labeling and Documentation
  • Immediate Labeling: The moment the first drop of 1-(2-Methoxybenzyl)azetidine waste enters the container, affix a compliant hazardous waste label.

  • Required Nomenclature: The label must explicitly state "Hazardous Waste" and list the full chemical name (1-(2-Methoxybenzyl)azetidine), alongside any solvents used in the reaction workup (e.g., Ethyl Acetate, Methanol).

  • Hazard Indicators: Mark the primary hazards (e.g., Toxic, Irritant, Flammable if mixed with flammable solvents) [3].

Phase 3: Transfer to Central Accumulation Area (CAA)
  • Transfer Protocol: Once the SAA container reaches its 90% volume limit (or the 55-gallon regulatory maximum), securely cap it and transfer it to the facility's Central Accumulation Area (CAA) within 3 days.

  • Dating: Apply the "Accumulation Start Date" to the label the exact moment it enters the CAA. Causality: This date triggers the EPA's strict storage time limits based on your facility's generator status [3].

Phase 4: Final Disposition
  • Broker Handoff: Engage a licensed hazardous waste broker. 1-(2-Methoxybenzyl)azetidine cannot be treated on-site or disposed of in standard landfills.

  • Destruction Method: The mandated disposal route for this chemical is high-temperature incineration or fuel blending at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal breakdown of the azetidine ring and benzyl moiety into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility) [3].

Quantitative Safety and Logistical Parameters

To streamline compliance, the following table summarizes the critical quantitative thresholds governing the disposal of this compound.

ParameterRegulatory/Safety SpecificationCausal Rationale
Maximum Fill Volume 90% of container capacityPrevents hydrostatic rupture from thermal vapor expansion [4].
SAA Volume Limit 55 Gallons (Total waste)EPA mandate to limit the severity of potential point-of-use spills [3].
LQG Storage Limit (CAA) 90 Days maximumLarge Quantity Generators must cycle waste rapidly to prevent degradation [3].
SQG Storage Limit (CAA) 180 Days maximumSmall Quantity Generators are granted more time to accumulate transportable loads [3].
Sewer Discharge Limit 0.0 mg/L (Strictly Prohibited)Prevents aquatic toxicity and municipal water treatment disruption [2].

Waste Lifecycle Visualization

The following diagram illustrates the logical progression and segregation pathways required for the safe disposal of 1-(2-Methoxybenzyl)azetidine.

G Gen Waste Generation (1-(2-Methoxybenzyl)azetidine) SAA Satellite Accumulation Area (HDPE/Glass, <55 gal) Gen->SAA Seg Chemical Segregation (Isolate from Acids/Oxidizers) SAA->Seg CAA Central Accumulation Area (Date Stamped, 90/180 Days) Seg->CAA Disp Final Destruction (EPA Licensed Incineration) CAA->Disp

Workflow for the RCRA-compliant lifecycle and disposal of 1-(2-Methoxybenzyl)azetidine.

References
  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Labmanager.com. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Gaiaca.com. Available at:[Link]

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